Product packaging for Avermectin B2b monosaccharide(Cat. No.:)

Avermectin B2b monosaccharide

Cat. No.: B1250826
M. Wt: 732.9 g/mol
InChI Key: YIPLIYLHPUXRMG-XUSSLDSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avermectin B2b monosaccharide is a specific chemical entity belonging to the avermectin family of 16-membered macrocyclic lactones . This compound is a key intermediate for researchers investigating the biosynthesis and structure-activity relationships of avermectins, which are fermentation products of the soil actinomycete Streptomyces avermitilis . The monosaccharide derivative is characterized by its single sugar moiety, distinguishing it from the natural glycosylated forms, and has a defined molecular formula of C40H60O12 . The primary research value of this compound lies in its application in chemical derivatization studies. As a scaffold for structural modification, it allows medicinal and agricultural chemists to explore new compounds with potentially improved physicochemical properties, bioavailability, and efficacy against target pests . Researchers study this and related analogs to develop novel anthelmintic and insecticidal agents, with a growing interest in the broader avermectin B2 series for its notable activity against root-knot nematodes . The mechanism of action for avermectin compounds involves the disruption of neurotransmission in invertebrates. They act by potentiating the opening of glutamate-gated chloride channels, which are specific to protostome invertebrates . This action leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis of the target organism . This high specificity for invertebrate channels makes avermectins and their derivatives valuable tools for basic research in neurophysiology and parasitology . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H60O12 B1250826 Avermectin B2b monosaccharide

Properties

Molecular Formula

C40H60O12

Molecular Weight

732.9 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C40H60O12/c1-20(2)35-24(6)30(41)18-39(52-35)17-28-15-27(51-39)13-12-22(4)36(50-32-16-31(46-8)34(43)25(7)48-32)21(3)10-9-11-26-19-47-37-33(42)23(5)14-29(38(44)49-28)40(26,37)45/h9-12,14,20-21,24-25,27-37,41-43,45H,13,15-19H2,1-8H3/b10-9+,22-12+,26-11+/t21-,24-,25-,27+,28-,29-,30-,31-,32-,33+,34-,35+,36-,37+,39-,40+/m0/s1

InChI Key

YIPLIYLHPUXRMG-XUSSLDSFSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O

Origin of Product

United States

Biosynthetic Pathways and Genetic Determinants of Avermectin B2b Monosaccharide Production

Microbial Producers and Fermentation Research

Identification and Characterization of Streptomyces avermitilis Strains

Streptomyces avermitilis, a Gram-positive bacterium found in soil, is the primary producer of avermectins, a group of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. nih.govnih.govnih.gov The genome of S. avermitilis is large, containing at least 8.7 million base pairs, and harbors the gene cluster responsible for avermectin (B7782182) biosynthesis. nih.gov Various strains of S. avermitilis have been isolated from soil samples and are characterized for their ability to produce different avermectin components. nih.gov The species is known for its capacity to produce a diverse array of secondary metabolites, with avermectins being the most commercially significant. nih.gov

The avermectin biosynthetic gene cluster in S. avermitilis spans approximately 82 kilobases and contains 18 open reading frames (ORFs). nih.govpnas.org This genetic blueprint dictates the production of the eight naturally occurring avermectin compounds: A1a, A2a, B1a, B2a, and their corresponding minor components A1b, A2b, B1b, and B2b. nih.gov These components differ structurally at positions C5, C22-C23, and C26. nih.gov

Optimization of Fermentation Conditions for Avermectin Production (General Considerations for Avermectin B2b Monosaccharide)

The production of avermectins, including the precursors to this compound, is heavily influenced by fermentation conditions. Nutritional requirements, particularly carbon and nitrogen sources, are critical for secondary metabolite production by S. avermitilis. brieflands.com

Starch has been identified as a superior carbon source for avermectin production compared to glucose, which can sometimes repress secondary metabolite formation. brieflands.com Yeast extract is often utilized as an effective nitrogen source, promoting mycelial growth. brieflands.com However, excessive nitrogen levels can inhibit the production of certain avermectin components. brieflands.com

Key physical parameters that are optimized for fermentation include:

Temperature: Incubation temperatures around 28-31°C are commonly reported for optimal avermectin production. brieflands.com

pH: A neutral pH of approximately 7.0 to 7.5 is generally favored for the fermentation process. brieflands.comijbiotech.com

Inoculum Size: The volume of the starter culture, typically ranging from 5% to 10%, can impact the final yield. brieflands.com

Incubation Time: Fermentation is typically carried out for a period of 10 to 15 days to achieve maximum product accumulation. brieflands.cominnovareacademics.in

Agitation: Adequate agitation is necessary to ensure proper mixing and oxygen transfer within the fermentation broth. ijbiotech.com

Solid-state fermentation (SSF) has also been explored as a cost-effective alternative to submerged fermentation, utilizing agro-based substrates like sorghum. innovareacademics.inresearchgate.net

ParameterOptimized Value/RangeSource(s)
Carbon SourceStarch, Sucrose brieflands.cominnovareacademics.in
Nitrogen SourceYeast Extract, Soyameal brieflands.cominnovareacademics.in
Temperature28-31°C brieflands.com
pH7.0-7.5 brieflands.comijbiotech.com
Inoculum Size5-20% (v/w) brieflands.cominnovareacademics.in
Incubation Period10-15 days brieflands.cominnovareacademics.in

Polyketide Synthase (PKS) Mediated Biosynthesis of the Avermectin Aglycone

The formation of the avermectin aglycone, the core macrocyclic structure, is a classic example of type I polyketide synthesis.

Role of Multifunctional PKS Components (e.g., AVES 1-4) in Aglycone Formation

The avermectin polyketide synthase (PKS) is a massive enzymatic complex composed of four large, multifunctional proteins designated as AVES 1, AVES 2, AVES 3, and AVES 4. nih.govjst.go.jp These proteins are encoded by the aveA1, aveA2, aveA3, and aveA4 genes, respectively. nih.govnih.gov The PKS complex contains a total of 12 modules, each responsible for one round of polyketide chain elongation. nih.govkitasato-u.ac.jp These modules are organized into two convergently transcribed sets. jst.go.jpnih.gov With 55 constituent active sites, the avermectin PKS is one of the most complex multifunctional enzyme systems known. pnas.org The sequential action of these modules assembles the polyketide chain that will ultimately form the aglycone. kitasato-u.ac.jp

Starter Unit Specificity (e.g., Isobutyryl-CoA for 'b' series) and Elongation Mechanisms

The biosynthesis of the avermectin polyketide chain begins with a starter unit, the selection of which determines whether the final product belongs to the 'a' or 'b' series. For the 'b' series of avermectins, including Avermectin B2b, the starter unit is isobutyryl-CoA, which is derived from the amino acid valine. nih.govpnas.orgmdpi.com The 'a' series utilizes 2-methylbutyryl-CoA, derived from isoleucine, as its starter unit. nih.govpnas.orgmdpi.com

Following the incorporation of the starter unit, the polyketide chain is extended through the sequential addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA). nih.govnih.govmdpi.com Each of the 12 PKS modules contains specific domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are essential for the condensation and elongation process. mdpi.com Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) may be present in certain modules to modify the growing polyketide chain. mdpi.com

Post-Polyketide Modifications and Enzymatic Maturation

After the polyketide chain is synthesized and released from the PKS complex, it undergoes a series of crucial modifications to form the mature avermectin aglycone. This process involves several key enzymes encoded within the avermectin gene cluster. pnas.orgkitasato-u.ac.jp

The initial product released from the PKS is the 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. kitasato-u.ac.jpmdpi.comnih.gov Subsequent enzymatic steps include:

Furan (B31954) Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of the furan ring between C6 and C8a. nih.govkitasato-u.ac.jp

Ketoreduction: AveF, a ketoreductase, reduces the keto group at C5 to a hydroxyl group. nih.govkitasato-u.ac.jp

Dehydration: The AveC protein is involved in the dehydration at the C22-C23 position, although its precise mechanism is not fully understood. nih.govnih.gov

O-methylation: AveD is an O-methyltransferase responsible for methylation at the C5 position. kitasato-u.ac.jp

Once the avermectin aglycone is fully formed, the final step in the biosynthesis of avermectin B2b is glycosylation. This involves the attachment of a disaccharide of the deoxysugar L-oleandrose. nih.govnih.gov The genes responsible for the synthesis of the sugar precursor, dTDP-L-oleandrose, are also located within the avermectin gene cluster. nih.govmdpi.com The glycosylation is catalyzed by a glycosyltransferase, AveBI, which attaches the sugar moieties to the aglycone. nih.govmdpi.com The formation of this compound is an intermediate step in this process, where a single oleandrose (B1235672) sugar is attached to the aglycone. nih.govresearchgate.net

EnzymeGeneFunction in Avermectin BiosynthesisSource(s)
Avermectin PKSaveA1-A4Synthesizes the polyketide backbone of the aglycone. nih.govnih.govjst.go.jp
GlycosyltransferaseaveBIAttaches oleandrose sugars to the aglycone. nih.govmdpi.com
DehydrataseaveCInvolved in dehydration at C22-C23. nih.govnih.gov
O-methyltransferaseaveDMethylates the C5 hydroxyl group. kitasato-u.ac.jp
Cytochrome P450aveEForms the furan ring. nih.govkitasato-u.ac.jp
KetoreductaseaveFReduces the C5 keto group. nih.govkitasato-u.ac.jp
Regulatory ProteinaveRPositively regulates avermectin biosynthetic genes. nih.gov

Enzymatic Activities Involved in Macrocyclic Skeleton Refinement

Following the assembly of the initial polyketide chain by a large modular polyketide synthase (PKS), the resulting aglycone undergoes several crucial modifications to form the characteristic macrocyclic skeleton of avermectins. These refinements are catalyzed by a suite of dedicated enzymes encoded within the avermectin biosynthetic gene cluster. nih.govwikipedia.org

Furan Ring Formation by AveE: The enzyme AveE, a cytochrome P450 monooxygenase, is responsible for the formation of the five-membered furan ring, a hallmark of the avermectin structure. wikipedia.orgresearchgate.net This is achieved through a cyclization reaction between carbons 6 and 8 of the aglycone. wikipedia.org

Keto Reduction by AveF: The AveF enzyme, an NAD(P)H-dependent ketoreductase, specifically reduces the keto group at the C5 position of the aglycone to a hydroxyl group. wikipedia.orgpnas.org

Dehydration by AveC: The AveC protein plays a critical role in determining the structure at the C22-C23 position. wikipedia.orgdavidson.edu For "2-series" avermectins like Avermectin B2b, AveC's influence on the dehydratase activity within the PKS module results in a single bond between C22 and C23 and a hydroxyl group at C23. davidson.eduacs.org The precise mechanism of AveC's function, which includes facilitating spiroketalization and optional dehydration, is complex and has been shown to involve a dual activity. acs.orgfigshare.com Mutations in the aveC gene can alter the ratio of "1-series" (with a C22=C23 double bond) to "2-series" avermectins. davidson.edu

Methylation by AveD: The "B" series of avermectins, including Avermectin B2b, are characterized by the absence of a methoxy (B1213986) group at the C5 position. This is determined by the action, or lack thereof, of the S-adenosyl-L-methionine (SAM)-dependent C5-O-methyltransferase, AveD. wikipedia.orgpnas.orgmdpi.com In the biosynthesis of B-series avermectins, AveD does not methylate the C5 hydroxyl group. wikipedia.orgresearchgate.net

EnzymeGeneFunction in Avermectin B2b Biosynthesis
AveE aveECatalyzes the formation of the furan ring between C6 and C8. wikipedia.orgresearchgate.net
AveF aveFReduces the C5 keto group to a hydroxyl group. wikipedia.orgpnas.org
AveC aveCInfluences dehydratase activity, leading to a saturated C22-C23 bond and a C23-hydroxyl group. davidson.eduacs.org
AveD aveDC5 O-methyltransferase; its lack of action on the C5 hydroxyl defines the B-series. wikipedia.orgpnas.orgmdpi.com

Specific Glycosylation Steps and Enzymes

The attachment of sugar moieties is a critical step in the biosynthesis of avermectins and is essential for their biological activity. The process begins with the synthesis of the activated sugar donor, dTDP-L-oleandrose. wikipedia.orgmdpi.com The genes aveBII through aveBVIII are responsible for the multi-step enzymatic conversion of glucose-1-phosphate to this activated deoxysugar. wikipedia.orgmdpi.com

The key glycosylation step is catalyzed by the glycosyltransferase AveBI. wikipedia.orgmdpi.comsmolecule.com This enzyme is responsible for attaching the dTDP-L-oleandrose to the C13 hydroxyl group of the modified avermectin B2b aglycone. wikipedia.orgmdpi.com This initial glycosylation event results in the formation of this compound. nih.govjustdial.com

Formation of the Monosaccharide Moiety from Disaccharide Precursors (Enzymatic Processing)

The formation of the avermectin monosaccharide is not the result of enzymatic cleavage of a disaccharide precursor already attached to the aglycone. Instead, the biosynthesis proceeds in a stepwise manner. The glycosyltransferase AveBI first catalyzes the addition of a single L-oleandrose unit to the avermectin aglycone, forming the avermectin monosaccharide intermediate. nih.govnih.gov In the biosynthesis of the final avermectin compounds, AveBI then iteratively adds a second oleandrose unit to the first, creating the disaccharide chain. nih.gov Therefore, this compound is a key intermediate product in the pathway leading to the fully glycosylated Avermectin B2b. nih.gov

Genetic Organization and Regulation of the this compound Biosynthetic Cluster

The enzymes responsible for producing this compound are encoded by a large and well-organized gene cluster in S. avermitilis. The expression of these genes is tightly controlled to ensure efficient production of the final product.

Mapping and Sequencing of Relevant Gene Clusters in S. avermitilis

The entire avermectin biosynthetic gene cluster from S. avermitilis has been sequenced and spans approximately 95-100 kb of DNA. nih.govgoogle.comnih.gov This cluster contains all the genes necessary for the four main stages of avermectin production: aglycone synthesis, aglycone modification, sugar synthesis, and glycosylation. wikipedia.orgpnas.org The genes are generally organized in a contiguous manner, with the polyketide synthase genes (aveA1-A4) forming the core of the cluster. pnas.orgnih.gov The genes for post-PKS modifications (aveC, aveD, aveE, aveF) and glycosylation (aveBI-BVIII) are located in flanking regions. pnas.orgnih.gov This detailed genetic map has been crucial for understanding the biosynthetic pathway and for enabling genetic engineering efforts. nih.govgoogle.com

Gene(s)Function
aveA1, aveA2, aveA3, aveA4 Polyketide synthases for aglycone backbone formation. pnas.orgnih.gov
aveE Furan ring formation. wikipedia.orgresearchgate.net
aveF C5-keto reduction. wikipedia.orgpnas.org
aveC C22-C23 dehydration control. davidson.eduacs.org
aveD C5-O-methylation. wikipedia.orgpnas.orgmdpi.com
aveBI-BVIII Synthesis of dTDP-L-oleandrose and glycosylation. wikipedia.orgmdpi.com
aveR Positive transcriptional regulation. pnas.orgkegg.jp

Transcriptional Regulation and Pathway Control Mechanisms

The expression of the avermectin biosynthetic genes is a complex process involving multiple regulatory elements. A key player in this regulation is the aveR gene, which encodes a positive transcriptional regulator belonging to the LAL (Large ATP-binding regulators of the LuxR family) family of proteins. pnas.orgkegg.jp Inactivation of aveR leads to a complete loss of avermectin production, indicating its essential role in activating the transcription of the biosynthetic genes. pnas.org The expression of aveR itself is subject to regulation by other factors within the cell, highlighting a multi-layered control system that governs avermectin biosynthesis. kegg.jp

Biosynthetic Engineering and Pathway Redesign for this compound Analogs

The detailed understanding of the avermectin biosynthetic pathway and the corresponding gene cluster has opened up avenues for the rational design of novel avermectin analogs through biosynthetic engineering. By manipulating the genes involved in the biosynthesis, it is possible to create new compounds with potentially improved properties.

One strategy involves the targeted mutagenesis of the glycosylation genes. For instance, inactivation or modification of the glycosyltransferase aveBI could lead to the accumulation of the aglycone or the formation of novel glycosylated derivatives if the enzyme's specificity is altered. nih.govgoogle.com Furthermore, engineering the deoxysugar biosynthetic pathway (aveBII-BVIII) could result in the production of avermectins with different sugar moieties attached.

Another approach is to modify the genes responsible for the aglycone structure. For example, targeted mutations in aveC have been shown to alter the ratio of "1-series" to "2-series" avermectins, and specific mutations can lead to the exclusive production of a single component like avermectin B2a. davidson.edu Similarly, inactivation of aveD in a strain that normally produces A-series avermectins can lead to the production of B-series compounds. researchgate.net These genetic manipulations provide a powerful toolkit for generating a diverse range of avermectin analogs, including those based on the this compound scaffold, for further investigation and potential development. nih.gov

Targeted Gene Inactivation and Overexpression Strategies

Altering the expression levels of specific genes within the avermectin biosynthetic cluster or related regulatory networks is a primary strategy for manipulating the production of avermectin and its derivatives. This involves either knocking out genes to block specific pathway steps or overexpressing them to enhance flux towards the desired product.

Gene Inactivation: The targeted removal of genes responsible for post-PKS modifications can lead to the accumulation of specific intermediates or the production of novel analogues. For instance, studies involving the inactivation of the C5-O-methyltransferase gene, aveD, in an engineered strain resulted in the production of non-methylated milbemycin congeners. researchgate.net This highlights how inactivating a single tailoring enzyme can fundamentally alter the final product structure. Similarly, blocked mutants of S. avermitilis have been instrumental in isolating and identifying key intermediates in the biosynthetic pathway, such as furan ring-free aglycones, confirming their role in the sequence leading to the final avermectin structure. nih.gov Another strategy involves targeting genes that negatively impact production; the deletion of aveM, which encodes a putative efflux pump, has been shown to increase avermectin yields. nih.govnih.gov

Gene TargetEngineering StrategyOrganism/SystemOutcomeReference(s)
aveDInactivationEngineered S. avermitilisProduction of non-methylated milbemycins (A3/A4) instead of methylated versions (B2/B3). researchgate.net
aveMDeletionS. avermitilisIncreased avermectin production. nih.govnih.gov
aveTOverexpressionS. avermitilisIncreased avermectin production via indirect activation of aveR. nih.govnih.gov

Domain Swapping and Directed Evolution of PKS Modules

The core aglycone of Avermectin B2b is assembled by a Type I polyketide synthase (PKS), a large, modular enzyme complex. wikipedia.orgkitasato-u.ac.jp Each module is responsible for adding a specific building block (either acetate or propionate) and performing a set of reductive modifications. The modular nature of the PKS complex makes it an ideal target for combinatorial biosynthesis through domain swapping.

By replacing specific enzymatic domains or entire modules within the avermectin PKS with those from other PKS gene clusters, novel aglycones can be generated, which are then glycosylated to form new monosaccharide derivatives. This powerful technique allows for precise changes to the macrolide backbone.

A notable example is the creation of an ivermectin-producing S. avermitilis strain. nih.gov Ivermectin is the 22,23-dihydro derivative of avermectin B1. Researchers replaced the dehydratase (DH) and ketoreductase (KR) domains of module 2 in the avermectin PKS with a DNA fragment containing the DH, enoylreductase (ER), and KR domains from the pikromycin (B1677795) PKS of Streptomyces venezuelae. nih.gov The introduction of the active ER domain resulted in the reduction of the C22-C23 double bond, leading to the direct fermentative production of ivermectin. nih.gov

Similarly, entire PKS modules have been swapped to produce different classes of macrolides. The replacement of the AveA1 and AveA3 PKS genes in S. avermitilis with the corresponding MilA1 and MilA3 genes from the milbemycin PKS resulted in strains that produced various milbemycins. researchgate.netnih.gov These engineered aglycones are then available for glycosylation by the native S. avermitilis glycosyltransferases. The development of methods for heterologous expression of the entire avermectin gene cluster on a bacterial artificial chromosome (BAC) in a host like S. lividans facilitates these complex genetic manipulations. nih.gov

PKS TargetEngineering StrategyDonor Enzyme/OrganismResulting ProductReference(s)
Module 2 (DH/KR domains)Domain SwapPikromycin PKS (from S. venezuelae)22,23-dihydroavermectin B1 (Ivermectin) nih.gov
Loading Module (AT domain)Domain SwapPhoslactomycin B or Ansatrienin PKSDoramectin (B1670889) nih.gov
AveA1 and AveA3Module ReplacementMilbemycin PKS (MilA1, MilA3)Milbemycins A3, A4, D, B2, B3, G researchgate.netnih.gov

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis is a technique that leverages the inherent flexibility of the enzymes that initiate the polyketide assembly line. The avermectin PKS loading module naturally incorporates either isobutyryl-CoA or 2-methylbutyryl-CoA to start the synthesis of the "b" and "a" series of avermectins, respectively. wikipedia.org By feeding the S. avermitilis fermentation culture with synthetic analogues of these natural starter units, the PKS can be induced to incorporate them, leading to the production of novel avermectin derivatives with altered side chains at the C-25 position.

This approach has been successfully used to generate new avermectin homologs. When S. avermitilis was supplied with sodium 2-methylpentanoate (B1260403) or sodium 2-methylhexanoate, it produced novel avermectins. nih.gov These new compounds featured a 2-pentyl group ("c" components) and a 2-hexyl group ("d" components) at C-25, respectively, instead of the natural isopropyl group found in Avermectin B2b. nih.gov The resulting novel aglycones are then processed by the cell's tailoring enzymes, including the glycosyltransferases, to yield the corresponding monosaccharide and disaccharide forms. This method provides a direct and effective route to generate analogues of this compound with modified C-25 substituents. nih.gov

Precursor FedNatural Starter Unit (for "b" series)Resulting C-25 Side ChainProduct DesignationReference(s)
Sodium 2-methylpentanoateIsobutyryl-CoA2-pentylAvermectin "c" components nih.gov
Sodium 2-methylhexanoateIsobutyryl-CoA2-hexylAvermectin "d" components nih.gov

Chemical Synthesis, Semisynthesis, and Derivatization Strategies for Avermectin B2b Monosaccharide

Strategies for the Preparation of Avermectin (B7782182) Monosaccharides from Parent Avermectins

The generation of avermectin monosaccharides from their natural disaccharide precursors is a foundational step in the semisynthesis of many derivatives. This transformation hinges on the selective cleavage of the glycosidic bond linking the two oleandrose (B1235672) units without degrading the macrolactone core or the bond connecting the inner sugar to the aglycone.

Selective Hydrolysis or Enzymatic Degradation of Disaccharide Moiety

Controlled acid-catalyzed hydrolysis is the most common method for producing avermectin monosaccharides. google.comtandfonline.com This process requires carefully managed reaction conditions to achieve selective cleavage of the terminal sugar.

Acid-Catalyzed Hydrolysis The glycosidic bonds of the disaccharide chain exhibit differential stability to acid. The bond between the two oleandrose sugars is more labile than the bond linking the inner sugar to the C-13 position of the aglycone. By using dilute acid concentrations and controlled temperatures, the terminal sugar can be selectively removed. google.comsoton.ac.uk A typical procedure involves treating the parent avermectin with a dilute mineral acid, such as sulfuric acid, in an organic solvent mixture. google.comjustia.com For instance, using a 1% mineral acid solution in isopropanol (B130326) at room temperature for 6 to 24 hours predominantly yields the monosaccharide product. google.com Similarly, acid hydrolysis of ivermectin (22,23-dihydroavermectin B1) with 1% sulfuric acid results in a mixture containing the monosaccharide as a key product alongside the aglycone. justia.com The concentration of acid is a critical parameter; acid concentrations of 0.01 to 0.1% favor the formation of the monosaccharide, while higher concentrations (1–10%) promote complete hydrolysis to the aglycone.

Enzymatic Degradation While less common for this specific transformation, enzymatic approaches offer high selectivity under mild conditions. Recombinant glycosidases, such as OleI from S. avermitilis, have been employed to cleave the disaccharide in related compounds, achieving high yields without degrading the macrolactone core. This method highlights the potential for biocatalysis in generating avermectin monosaccharides with high precision.

Table 1: Comparison of Hydrolysis Methods for Monosaccharide Preparation

Method Reagents/Enzyme Typical Conditions Key Outcome Reference
Acid Hydrolysis 0.01-0.1% Sulfuric Acid in aqueous organic solvent Room Temperature, 6-24 hours Predominantly monosaccharide formation google.com
Acid Hydrolysis 1% Sulfuric Acid in isopropanol 20°-40° C Favors monosaccharide product google.com
Enzymatic Hydrolysis Recombinant Glycosidases (e.g., OleI) pH 6.5, 37°C High yield (e.g., 92% for ivermectin) of aglycone, indicating potential for controlled monosaccharide cleavage

Chemoenzymatic Approaches to Monosaccharide Formation

Chemoenzymatic strategies combine chemical synthesis with biocatalysis to leverage the advantages of both. In the context of avermectin monosaccharide preparation, this could involve a chemical hydrolysis step followed by enzymatic modification of the resulting product. More broadly, chemoenzymatic methods are pivotal in the synthesis of complex glycosides, where enzymes like glycosyltransferases catalyze the formation of glycosidic bonds with high stereo- and regioselectivity under mild conditions. nih.govgoogle.com While primarily used for adding sugars (glycosylation), engineered glycosidases in a chemoenzymatic system could theoretically be optimized for the controlled hydrolysis of the parent disaccharide to yield the monosaccharide.

Semisynthetic Modifications and Derivatization at Key Positions

The Avermectin B2b monosaccharide, once isolated, provides a platform for extensive semisynthetic modification. The hydroxyl groups on the sugar moiety, particularly at the C4'' position, are primary targets for derivatization to generate novel compounds. cabidigitallibrary.orgnih.gov

Modification of the C4''-Hydroxyl Group (e.g., oxidation to keto, amination)

A well-established route for functionalizing the C4'' position involves a two-step oxidation-amination sequence. google.com

Oxidation to 4''-Keto Intermediate The C4''-hydroxyl group can be selectively oxidized to a ketone. This reaction is often performed using reagents like oxalyl chloride in dimethyl sulfoxide (B87167) (DMSO), a process known as Sworn oxidation. google.com The reaction requires an initial protection of the more reactive C-5 hydroxyl group on the macrolactone ring, often using a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS). google.com After protection, the oxidation proceeds to yield the 4''-keto-avermectin monosaccharide intermediate. google.com Cytochrome P450 monooxygenases have also been developed through directed evolution for the specific biocatalytic conversion of avermectin to the 4''-oxo-avermectin intermediate, offering an alternative to chemical synthesis. nih.gov

Reductive Amination of 4''-Keto Group The 4''-keto intermediate is then converted to an amino group through reductive amination. researchgate.net This reaction is typically carried out using an aminating agent, such as ammonium (B1175870) acetate (B1210297), and a reducing agent like sodium cyanoborohydride in a solvent such as methanol. google.comresearchgate.net This process often results in an epimeric mixture of 4''-deoxy-4''-amino analogues, with the axial 4''-β-amino derivative frequently being the major product. researchgate.net

Table 2: Key Reactions for C4''-Hydroxyl Modification

Step Reaction Reagents Intermediate/Product Reference
1 Protection t-butyl-dimethylsilyl chloride, imidazole 5-O-TBDMS-avermectin monosaccharide google.com
2 Oxidation Oxalyl chloride, DMSO (Swern Oxidation) 4''-keto-5-O-TBDMS-avermectin monosaccharide google.com
3 Reductive Amination Sodium cyanoborohydride, ammonium acetate Epimeric mixture of 4''-deoxy-4''-amino-5-O-TBDMS-avermectin monosaccharide researchgate.net
4 Deprotection (Not specified) 4''-deoxy-4''-amino-avermectin monosaccharide researchgate.net

Introduction of Diverse Functional Groups (e.g., acyl, amino, thio groups)

The introduction of an amino group at the C4'' position opens the door to a wide array of further derivatizations.

Acyl Groups: The 4''-amino group can be readily acylated using standard acylating reagents like alkanoyl anhydrides or halides in the presence of a base. google.com For example, acylation of the 4''-amino group with acetic anhydride (B1165640) yields the corresponding 4''-acetylamino derivative. researchgate.net Eprinomectin, a commercial avermectin derivative, is 4''-epi-acetylamino-4''-deoxyavermectin B1. cabidigitallibrary.org

Amino Groups: The primary amino group at C4'' can be further substituted. For instance, using alkyl ammonium salts instead of ammonium salts during the reductive amination step can directly produce N-alkyl substituted compounds. google.comgoogleapis.com

Thio Groups: While less commonly cited for the C4'' position of the monosaccharide, the introduction of thio functionality has been achieved at the C4' position of the corresponding monosaccharide via sulfonylation followed by substitution, suggesting that similar strategies could be applied. researchgate.net

Alkylation and Glycosylation of the Sugar Moiety

Beyond the C4'' position, other hydroxyl groups on the monosaccharide can be modified.

Alkylation: Alkylation of the sugar moiety can alter properties like solubility and stability. smolecule.com For example, 4''-alkoxy avermectin derivatives have been synthesized via O–H insertion reactions using a rhodium catalyst. researchgate.net

Glycosylation: The monosaccharide itself can act as an acceptor for further glycosylation. asm.org The enzyme UDP-glucose-dependent glycosyltransferase from Saccharopolyspora erythraea can transfer a glucose molecule to the C4''-hydroxyl group of avermectin monosaccharides. asm.orgnih.gov This enzymatic glycosylation demonstrates a powerful method for creating novel trisaccharide-containing avermectin structures. asm.org This process is highly specific, using UDP-glucose as the sugar donor and avermectin monosaccharides as effective acceptors, while the aglycone is not a substrate for the enzyme. asm.orgnih.gov

Structural Modifications at the Macrolactone Ring (e.g., 22,23-position, C5)

The macrolactone ring of the avermectin scaffold is a primary target for structural modifications aimed at altering the biological activity, safety profile, and physicochemical properties of the molecule. Key positions for these modifications include the C5 position and the C22-C23 double bond.

Modifications at the C22-C23 Position: The natural structure of Avermectin B2 features a hydroxyl group at the C23 position and a hydrogen at the C22 position. googleapis.com This is in contrast to the Avermectin "1" series, which possesses a double bond between C22 and C23. googleapis.comcabidigitallibrary.org One of the most significant modifications in the history of avermectins is the catalytic regioselective hydrogenation of the C22-C23 double bond of avermectin B1 to produce ivermectin. cabidigitallibrary.org This transformation enhances the safety profile of the compound. nih.gov While Avermectin B2b already has a saturated C22-C23 bond, the hydroxyl group at C23 is a potential site for further chemical reactions. The AveC enzyme is known to influence the dehydration activity at this position during biosynthesis. wikipedia.orgmdpi.com

Modifications at the C5 Position: The C5 position distinguishes the "A" and "B" series of avermectins; the "B" series, including Avermectin B2b, has a hydroxyl group at this site, whereas the "A" series has a methoxy (B1213986) group. googleapis.comcabidigitallibrary.org This hydroxyl group is crucial for biological potency. kitasato-u.ac.jp The biosynthetic enzyme AveF, an NAD(P)H-dependent ketoreductase, is responsible for reducing a C5 keto group to the hydroxyl group. wikipedia.orgmdpi.com Conversely, synthetic strategies can involve the oxidation of the C5-hydroxyl to a ketone. This 5-oxo intermediate serves as a versatile precursor for the synthesis of various derivatives, including oximes, which can lead to compounds with novel biological activities. nih.govnih.gov Furthermore, the AveD enzyme in the biosynthetic pathway is a SAM-dependent C5 O-methyltransferase, which highlights the possibility of synthetic methylation or etherification at this position to create analogues. wikipedia.org

The following table summarizes key enzymatic and chemical modifications at these positions on the avermectin scaffold.

PositionNatural Feature (B2 series)Modification TypeResulting Structure/IntermediateEnzyme/Reagent ExampleReference
C22-C23 C22-H, C23-OHDehydrationC22-C23 double bondAveC enzyme wikipedia.orgmdpi.com
C5 Hydroxyl (-OH)OxidationKeto (=O)Dess-Martin periodinane nih.gov
C5 Keto (=O)ReductionHydroxyl (-OH)AveF (Ketoreductase) wikipedia.orgmdpi.com
C5 Hydroxyl (-OH)O-methylationMethoxy (-OCH3)AveD (O-methyltransferase) wikipedia.org

Synthesis of Oxime Ester and Other Novel Derivatives

The synthesis of novel derivatives from the avermectin scaffold is a key strategy for developing new antiparasitic agents with improved efficacy and safety. One prominent class of derivatives is the oxime esters, particularly those formed at the C5 position.

The synthesis of 5-oxime ester derivatives typically begins with the oxidation of the C5-hydroxyl group of an avermectin, such as Avermectin B2a, to form the corresponding 5-keto intermediate. nih.gov This ketone can then react with hydroxylamine (B1172632) hydrochloride to yield a 5-oxime. This oxime is a nucleophile that can be subsequently acylated with various acid chlorides or anhydrides to produce a library of 5-oxime ester derivatives. nih.gov Research on Avermectin B2a has shown that this approach can generate compounds with potent insecticidal activities. nih.gov For example, certain 5-deoxyavermectin B2a oxime ester derivatives have demonstrated excellent activity against Myzus persicae and Caenorhabditis elegans, in some cases more potent than the parent Avermectin B2a. nih.gov

Selamectin is a commercially successful monosaccharide avermectin analogue that features a C5-oxime group (specifically, a hydroxyimino group). cabidigitallibrary.orgnih.gov This highlights the value of this particular modification. The general synthetic pathway for creating 5-oxime esters from Avermectin B2 (a close analogue of B2b) is outlined below.

Synthetic Scheme for Avermectin B2a 5-Oxime Ester Derivatives Step 1: Protection of other hydroxyl groups (e.g., at C4'' and C23) using protecting agents like TBDMSCl. Step 2: Oxidation of the C5-OH to a C5-keto group using an oxidizing agent. Step 3: Deprotection of the other hydroxyls. Step 4: Reaction of the 5-keto intermediate with hydroxylamine to form the 5-oxime. Step 5: Esterification of the 5-oxime with various acylating agents to yield the final oxime ester derivatives. nih.gov

The following table presents examples of synthesized Avermectin B2a oxime ester derivatives and their reported insecticidal activity.

Compound IDR Group on Oxime EsterActivity vs. Myzus persicae (% mortality)Activity vs. Caenorhabditis elegans (% mortality)Reference
8b 2-Furan>90%80-90% nih.gov
8c 2-Thiophene>90%80-90% nih.gov
8d Phenyl>90%>90% nih.gov
8f 4-Chlorophenyl>90%80-90% nih.gov
Avermectin B2a (Control) N/A80-90%80-90% nih.gov

Exploration of Novel Reaction Pathways and Synthetic Methodologies

Utilization of Modern Synthetic Chemistry Techniques for Avermectin Scaffold Manipulation

Modern synthetic chemistry offers powerful tools for manipulating the complex avermectin scaffold, enabling the creation of novel analogues that are inaccessible through classical methods. These techniques facilitate more precise and efficient modifications.

Combinatorial Biosynthesis and Synthetic Biology: The sequencing of the Streptomyces avermitilis genome has opened the door to manipulating the avermectin biosynthetic gene cluster. nih.gov Synthetic biology techniques allow for the targeted inactivation or modification of genes encoding specific enzymes in the pathway. nih.gov For example, by engineering the genes responsible for post-polyketide modifications (like aveC, aveD, aveE, aveF), it is possible to produce specific avermectin congeners or novel "unnatural" natural products directly through fermentation. kitasato-u.ac.jpnih.gov This approach has been used to improve yields and produce selected avermectin analogues by altering the biosynthesis of the aglycone, the modifying sugars, or the glycosylation steps. nih.govnih.gov

Stereodivergent Synthesis: Advanced stereoselective reactions are being employed to construct fragments of the avermectin framework. For instance, a stereodivergent approach using tris(trimethylsilyl)silyl "super silyl" directed aldol (B89426) reactions has been developed to synthesize the spiroketal fragment of avermectins. acs.org This method allows for the controlled creation of multiple diastereomers from a single linear skeleton, providing access to a wide range of stereochemical permutations for structure-activity relationship studies. acs.org

Multi-Component Reactions (MCRs): MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. This method is valued for its economy, efficiency, and for avoiding the isolation of intermediates, making it a powerful tool for rapidly generating libraries of complex molecules from the avermectin scaffold. researchgate.net

Ring Rearrangements and Skeletal Modifications

The inherent structure of the avermectin molecule, featuring a 16-membered macrolide, a spiroketal, and a benzofuran (B130515) ring system, presents opportunities for significant skeletal modifications. researchgate.net

The biosynthesis of avermectin itself involves profound skeletal modifications of the initial polyketide chain. The AveE enzyme, a cytochrome P450 monooxygenase, catalyzes the formation of the dihydrobenzofuran ring between C6 and C8. wikipedia.orgkitasato-u.ac.jp The formation of the characteristic spiroketal moiety is another key skeletal feature established during biosynthesis. mdpi.com

While the total synthesis of avermectins has been achieved, demonstrating the feasibility of building the complex skeleton from scratch, semisynthetic modifications that rearrange the existing core are less common but hold potential. kitasato-u.ac.jp The complexity and dense functionality of the avermectin scaffold make many standard rearrangement reactions challenging to control. However, targeted ring-opening or ring-contraction strategies, potentially initiated by selective reactions at functional groups like the C5-hydroxyl or C23-hydroxyl, could lead to entirely new classes of macrocyclic lactones derived from the avermectin template. The development of chemoselective catalysts and reagents is crucial for exploring such transformations on the this compound.

Strategic Design of Analogues to Modulate Biological Activity (General)

The design of new avermectin analogues is increasingly guided by rational, structure-based approaches to modulate biological activity and overcome challenges like parasite resistance.

Computational and QSAR-Guided Design: Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of avermectin derivatives with their biological activity. researchgate.net By analyzing how factors like molecular shape, size, and electronic distribution affect insecticidal potency, researchers can gain insights to guide the modification of the avermectin scaffold. researchgate.net Molecular docking, a computational method to predict the binding mode of a molecule to its biological target (such as glutamate-gated chloride channels), is also employed to design analogues with enhanced binding affinity and, consequently, higher potency. wikipedia.orgresearchgate.net

Metabolism-Resistant Analogues: A key strategy in analogue design is to block sites of metabolic inactivation. For instance, creating derivatives that are protected at positions known to be susceptible to attack by metabolic enzymes (like cytochrome P450 monooxygenases) could lead to compounds with a longer biological half-life and improved efficacy. annualreviews.org

Targeted Modifications: Certain positions on the avermectin molecule are known to be amenable to modification without abolishing the core biological activity. The C-13 bisoleandrosyl group is lipophilic and often not essential for the primary mode of action, making it a frequent target for chemical modification to produce monosaccharides or aglycones with altered properties. mdpi.comnih.gov Similarly, the C4'' position of the oleandrose sugar and the C5 position of the macrolactone are well-studied sites for derivatization to fine-tune the molecule's activity and physicochemical characteristics. nih.govmdpi.com The strategic design of such analogues aims to create new chemical entities with superior performance compared to the parent compounds. nih.gov

Elucidation of Molecular Mechanisms of Action of Avermectin B2b Monosaccharide

Interaction with Ligand-Gated Chloride Channels

The principal mechanism of action for avermectins, including the B2b monosaccharide derivative, involves their potent and selective interaction with ligand-gated chloride channels in the nerve and muscle cells of invertebrates. wikipedia.orggoogle.comgoogle.com This interaction is central to their biological activity.

Modulation of Chloride Ion Permeability and Neuronal Hyperpolarization

The binding of Avermectin (B7782182) B2b monosaccharide to GluCls leads to a significant increase in the permeability of the cell membrane to chloride ions (Cl⁻). wikipedia.orggoogle.comjustia.com This essentially locks the channel in an open state, allowing a continuous influx of chloride ions into the neuron or muscle cell. wikipedia.orgnobelprize.org The influx of negatively charged chloride ions causes the cell membrane to become more negative, a state known as hyperpolarization. wikipedia.orggoogle.com This hyperpolarization moves the cell's membrane potential further away from the threshold required to fire an action potential, effectively silencing the electrical activity of the nerve and muscle cells. researchgate.net

Effects on Invertebrate Neuromuscular Systems (Paralysis, Death)

The sustained hyperpolarization of nerve and muscle cells induced by Avermectin B2b monosaccharide has profound consequences for the invertebrate's neuromuscular system. The blockage of electrical signal transmission leads to a flaccid paralysis of the organism. wikipedia.orgresearchgate.netnobelprize.org This paralysis affects critical functions, such as feeding (particularly the pharyngeal pump) and locomotion. nobelprize.orgjustia.com Ultimately, the inability to feed and move results in the death of the invertebrate. google.comjustia.com

Non-Primary Target Interactions and Secondary Cellular Effects

Minor Effects on Gamma-Aminobutyric Acid (GABA) Receptors

Avermectins have been observed to have minor effects on gamma-aminobutyric acid (GABA) receptors, which are another class of ligand-gated chloride channels involved in inhibitory neurotransmission in both invertebrates and vertebrates. wikipedia.orgnobelprize.orgsemanticscholar.org However, the interaction with GABA receptors is generally considered weaker and less significant than the potentiation of GluCls. nobelprize.orgjustia.com Some studies indicate that avermectins can act as weak agonists for GABA receptors. justia.com It has been suggested that ivermectin monosaccharide is a weaker agonist for GABA receptors compared to ivermectin, which may imply a reduced neurotoxicity profile. justia.com

Exploration of Other Potential Molecular Targets in Invertebrate Systems

Research has explored other potential molecular targets for avermectins in invertebrates. For instance, some studies suggest that avermectins might interact with P-glycoprotein (Pgp) efflux pumps. justia.com Ivermectin aglycone, a related compound, has shown a higher inhibitory potency for nematode Pgp compared to mammalian Pgp. justia.com This suggests a potential for avermectin derivatives to act as adjuvants, increasing the intracellular concentration of other antiparasitic drugs by inhibiting their removal by these pumps. justia.com Further investigation into these and other potential secondary targets continues to provide a more complete picture of the complex molecular interactions of avermectin derivatives like the B2b monosaccharide. google.comnih.gov

Comparative Analysis of this compound's Mechanism with Related Avermectins

The molecular mechanism of this compound, while not extensively studied as a standalone compound, can be inferred through comparative analysis with its close chemical relatives within the avermectin family. Avermectins, as a class, are macrocyclic lactones that act as potent allosteric modulators of specific ligand-gated ion channels, primarily glutamate-gated chloride channels (GluCls) found in invertebrates. nih.govcambridge.orgmdpi.com This action leads to an influx of chloride ions, hyperpolarization of the neuronal or muscular cell membrane, and ultimately, flaccid paralysis of the parasite. mdpi.comresearchgate.net

The key differences in the mechanism and potency among avermectins arise from subtle variations in their molecular structure. The avermectin family has four major components (A1, A2, B1, B2) and their minor "b" homologs. mdpi.comnih.gov The primary structural distinctions that influence their interaction with target receptors include:

The C-13 Position: The nature of the sugar moiety at this position is critical. Naturally occurring avermectins possess a disaccharide of oleandrose (B1235672). mdpi.com this compound, by definition, has only a single oleandrose sugar at this position. Studies on ivermectin (derived from avermectin B1) have shown that its monosaccharide and aglycone (no sugar) forms are significantly weaker agonists of GABA receptors compared to the parent disaccharide compound. justia.com This suggests that this compound likely exhibits a weaker interaction with its target channels compared to its disaccharide counterpart, Avermectin B2b. Selamectin, a monosaccharide derivative of avermectin B1, also shows distinct modulation properties compared to disaccharide avermectins like ivermectin and abamectin (B1664291). sdbonline.orgoup.comnih.gov

The C-22-C23 Position: The "2" series of avermectins, including B2b, have a single bond between carbons 22 and 23 and a hydroxyl group at C-23. nih.govcabidigitallibrary.org In contrast, the "1" series (e.g., Avermectin B1a/B1b, the components of abamectin) possesses a C22-C23 double bond. nih.govawiner.com This structural difference is known to affect potency and the route of administration efficacy. For instance, early tests showed Avermectin B1 was more active orally, while Avermectin B2 was more efficient when administered parenterally. nih.gov

The C-25 Position: The "b" components, like Avermectin B2b, feature an isopropyl group at the C-25 position, whereas the "a" components have a sec-butyl group. nih.govcabidigitallibrary.org

The C-5 Position: The "B" series compounds have a hydroxyl group at C-5, while the "A" series has a methoxyl group. nih.govcabidigitallibrary.org

Ivermectin, a derivative of Avermectin B1, binds to GluCls at a site distinct from the glutamate (B1630785) binding site, located in the transmembrane domain at the interface between subunits. researchgate.netnih.govfrontiersin.org This binding locks the channel in an open configuration, leading to a slow, essentially irreversible influx of chloride ions. cambridge.org While direct binding affinity data for this compound is not available, research on ivermectin monosaccharide indicates a much weaker agonist effect on GABA receptors, with an EC50 of 122.4 nM compared to 29 nM for ivermectin. justia.com This implies that the complete disaccharide moiety is important for potent receptor activation.

Table 1: Comparative Structural Features and Receptor Interactions of Avermectins
CompoundSugar Moiety at C-13Structure at C-22-C-23Known Receptor Interaction / Potency
Avermectin B2b Disaccharide (parent)Disaccharide (Oleandrosyl-oleandroside)-CH(OH)-CH2-Presumed strong agonist at invertebrate GluCls. nih.gov
This compound Monosaccharide (Oleandrose) -CH(OH)-CH2- Likely a weaker agonist than its disaccharide form, by analogy to ivermectin monosaccharide. justia.com
Ivermectin (derived from Avermectin B1)Disaccharide (Oleandrosyl-oleandroside)-CH2-CH2-Potent allosteric modulator of GluCls (EC50 ~140 nM) and GABA receptors (EC50 ~29 nM). justia.comnih.gov
Ivermectin MonosaccharideMonosaccharide (Oleandrose)-CH2-CH2-Weak agonist at GABA receptors (EC50 = 122.4 nM), suggesting weaker neurotoxicity. justia.com
Abamectin (Avermectin B1)Disaccharide (Oleandrosyl-oleandroside)-CH=CH-Potent positive modulator of P2X4 and GABAA receptors. oup.com
Selamectin (Avermectin B1 derivative)Monosaccharide (Oleandrose)-CH2-CH2-Weak modulator of P2X4 receptors compared to ivermectin and abamectin. oup.comnih.gov

Species-Specific Differences in Receptor Subtypes and Susceptibility

The high efficacy and selective toxicity of avermectins against invertebrates are rooted in profound species-specific differences in the primary target, the glutamate-gated chloride channel (GluCl).

Invertebrate vs. Vertebrate Susceptibility: The fundamental reason for the selective toxicity of avermectins is that their primary high-affinity target, the GluCl, is present in the nerve and muscle cells of protostome invertebrates like nematodes and arthropods but is absent in vertebrates. nih.govfrontiersin.orgnih.govacs.org While vertebrates possess glutamate receptors, they are predominantly excitatory cation channels (e.g., NMDA, AMPA receptors). nih.gov

Avermectins can interact with other Cys-loop receptors, such as GABA-A and glycine (B1666218) receptors, which are present in both vertebrates and invertebrates. nih.govnih.gov However, their affinity for these mammalian receptors is significantly lower. For example, ivermectin activates invertebrate GluCls at nanomolar concentrations, whereas micromolar concentrations are required to modulate mammalian GABA-A receptors. nih.govfrontiersin.org This difference in affinity provides a wide therapeutic window. Furthermore, the P-glycoprotein (P-gp) efflux transporter in the mammalian blood-brain barrier actively pumps avermectins out of the central nervous system, further protecting against neurotoxicity. plos.org

Susceptibility Differences Among Invertebrate Species: Significant variability in susceptibility to avermectins exists even among different invertebrate species. This is largely due to the diversity of GluCl subunit genes. The free-living nematode Caenorhabditis elegans has a family of GluCl genes, including glc-1, glc-2, glc-3, avr-14, and avr-15. nih.govembopress.orgresearchgate.net The specific combination of these subunits forming the pentameric channel dictates its sensitivity to both glutamate and avermectins. oup.com For instance, in C. elegans, channels formed from GLC-1 subunits alone are activated by ivermectin but not glutamate, while heteromeric channels of GLC-1 and GLC-2 respond to both. sdbonline.org

Parasitic nematodes like Haemonchus contortus also possess a repertoire of GluCl subunits, but the composition and relative importance of these subunits can vary compared to C. elegans. nih.govnih.gov Resistance to ivermectin in H. contortus has been linked to changes in the expression of multiple genes, including those encoding GluCl subunits and P-glycoproteins. core.ac.uknih.govcambridge.orgxmsyxb.com This highlights that susceptibility is a complex trait determined by the specific array of receptor subtypes present in a given species. In C. elegans, high-level resistance to ivermectin is conferred only when three separate GluCl genes (avr-14, avr-15, and glc-1) are mutated simultaneously, indicating functional redundancy among these channels. nih.govelifesciences.org

Table 2: Species-Specific Receptor Subtypes and Avermectin Susceptibility
Species GroupPrimary Avermectin Target Receptor(s)Key Receptor SubunitsRelative SusceptibilityNotes
Nematodes (e.g., C. elegans, H. contortus)Glutamate-gated Chloride Channel (GluCl)glc-1, avr-14, avr-15 (and others)HighSusceptibility and resistance are polygenic, involving multiple GluCl subunits and efflux pumps. nih.govcambridge.org
Arthropods (Insects, Mites)Glutamate-gated Chloride Channel (GluCl)Various orthologs of nematode GluCl subunitsHighGluCls are crucial for neuromuscular function, making them effective targets for insecticides. nih.gov
Platyhelminths (Flatworms)Glutamate-gated Chloride Channel (GluCl)Structurally distinct from nematode/arthropod GluClsVariableFlatworm GluCls are substantially different, which may affect avermectin binding and efficacy. acs.org
Vertebrates (e.g., Mammals)GABA-A Receptors, Glycine Receptors (at high concentrations)α, β, γ (GABA-A); α, β (Glycine)LowPrimary target (GluCl) is absent. nih.govfrontiersin.org Low affinity for secondary targets and P-gp efflux pump protection. plos.org

Biological Activities and Spectrum in Non Human Model Systems

Anthelmintic Efficacy Studies

The avermectin (B7782182) family, including the B2 components, is renowned for its potent anthelmintic properties. nih.gov The B-series of avermectins, characterized by a hydroxyl group at the C5 position, generally exhibit greater biological activity than the A-series. acs.orgiomcworld.org

Avermectin B2 has demonstrated strong nematocidal activity in various in-vitro settings. acs.org It is registered for managing root-knot nematodes in several crops. mdpi.com In comparative studies against the root-knot nematode Meloidogyne incognita, Avermectin B2 showed slightly higher potency than Avermectin B1 in greenhouse experiments. peerjournals.net

Structure-activity relationship studies provide some insight into the potential efficacy of a monosaccharide form. While one study reported a two- to four-fold decrease in activity for monosaccharides compared to their parent disaccharides, a separate in vitro larval development assay using the sheep nematode Haemonchus contortus found no major potency difference between ivermectin (a B1 derivative) and its monosaccharide homolog. acs.orgnih.gov In that same study, the most potent compound tested was, in fact, an avermectin monosaccharide, suggesting that the effect of the sugar moiety can be highly dependent on the target species. nih.gov

Table 1: In vitro Nematicidal Activity of Avermectin Compounds

CompoundTarget SpeciesObserved ActivityReference
Avermectin B2Root-knot nematodes (e.g., Meloidogyne incognita)Strong nematocidal activity; slightly more potent than Avermectin B1 in some greenhouse tests. mdpi.comacs.orgpeerjournals.net
Avermectin B1 MonosaccharideGeneralReported to be 2-4 times less active than the parent disaccharide. acs.org
Ivermectin MonosaccharideHaemonchus contortus (larvae)Similar potency to the disaccharide form (Ivermectin). nih.gov

Early screening of avermectins involved in vivo tests in mice infected with the nematode Nematospiroides dubius, which established the potent anthelmintic activity of the entire fermentation broth. wikipedia.org Subsequent studies on individual components in sheep revealed important differences based on the route of administration. While Avermectin B1 was more active orally, Avermectin B2 was found to be more potent when administered parenterally (via injection). capes.gov.brnih.gov This highlights the distinct pharmacokinetic properties conferred by the structural difference at the C22-23 position, where B2 possesses a hydrated double bond with a hydroxyl group. inchem.org

Table 2: Efficacy of Avermectin B-series in Animal Models

CompoundAnimal ModelTarget ParasitesKey FindingReference
Avermectin B2SheepGastrointestinal nematodesMore active than Avermectin B1 when administered parenterally. capes.gov.brnih.gov
Avermectin B1SheepGastrointestinal nematodesMore active than Avermectin B2 when administered orally. capes.gov.brnih.gov
Avermectin ComplexMiceNematospiroides dubiusFermentation broth showed high efficacy without notable toxicity. wikipedia.org

Avermectins are effective against multiple life stages of parasitic helminths. Their primary mechanism involves interfering with glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death. inchem.org This mode of action is effective against both adult and larval stages. Studies on filarial worms have shown that ivermectin can inhibit the development of microfilariae (the earliest larval stage) within the uterus of the female worm. iomcworld.org In vitro assays on Haemonchus contortus specifically measure the inhibition of larval development from the first stage (L1) to the third infective stage (L3), demonstrating the potent effects of avermectins on larval viability and maturation. nih.gov

Insecticidal and Acaricidal Activities

In addition to their use as anthelmintics, avermectins are potent insecticides and acaricides (miticides and tickicides). wikipedia.orgnih.gov

The avermectin class exhibits broad-spectrum activity against numerous insect orders. acs.org Avermectin B1 (Abamectin) is the component most developed for crop protection, but other components also possess significant activity. sci-hub.se For instance, Avermectin B2a has the greatest activity against the corn rootworm (Diabrotica undecimpunctata). sci-hub.se To improve practical application and explore new activities, derivatives of Avermectin B2a have been synthesized and tested. A study showed that certain hydrazide derivatives of Avermectin B2a exhibited significant mortality rates against the diamondback moth (Plutella xylostella) and aphids at a concentration of 1 µg/mL. nyxxb.cn

Table 3: Insecticidal Activity of Avermectin B2a Derivatives

CompoundTarget InsectResult at 1 µg/mLReference
Avermectin B2a with m-bromobenzoyl hydrazineDiamondback moth (Plutella xylostella)75% mortality nyxxb.cn
Avermectin B2a with isonicotinic hydrazineDiamondback moth (Plutella xylostella)50% mortality nyxxb.cn

Avermectins are highly effective against mites and ticks. sci-hub.se Avermectin B1 demonstrates exceptional toxicity to the twospotted spider mite (Tetranychus urticae), being 50-200 times more potent than many commercial acaricides in laboratory tests. acs.org Derivatives of Avermectin B2a have also been evaluated for their acaricidal properties against the vermilion spider mite (Tetranychus cinnabarinus). nyxxb.cn The broader class of avermectins has proven efficacy against various parasitic ticks as well. peerjournals.net

Broader Biological Spectrum Investigations (Excluding Human-Centric Applications)

The primary biological activities of avermectins are directed against nematodes and arthropods. wikipedia.org Extensive research has shown that these compounds generally lack significant antibacterial or antifungal properties. sci-hub.seresearchgate.net One study specifically noted no significant activity against bacteria, protozoa, or fungi. sci-hub.se However, a metabolomic analysis of different Helicobacter pylori strains identified Avermectin B2b monosaccharide as one of several metabolites present in higher amounts in low biofilm-forming strains compared to high biofilm-forming ones. nih.gov This correlational finding points to a potential role in bacterial processes like biofilm formation, but it does not demonstrate direct bactericidal or bacteriostatic activity. nih.gov

Information specifically detailing the phytotoxicity of this compound is limited in publicly available research. However, studies on its parent compound, abamectin (B1664291) (a mixture of Avermectin B1a and B1b), provide some context. Abamectin, when applied at recommended rates for mite control (e.g., 11.2 to 22.4 g ai/ha), has demonstrated effective pest control, implying a degree of crop safety. sci-hub.se Yet, the combination of abamectin with certain adjuvants like paraffinic oil has, in some trials, led to a reduction in residual mite control, which could indirectly suggest some interaction with the plant surface or the compound's stability. sci-hub.se The potential for phytotoxicity often depends on the plant species, the concentration of the applied compound, and the formulation used.

Structure-Activity Relationships (SAR) in Biological Contexts

The substituent at the C25 position plays a crucial role in determining the biological potency of avermectins. asm.orgsci-hub.se The naturally occurring avermectins feature either a sec-butyl group (in the "a" components, like B1a and B2a) or an isopropyl group (in the "b" components, like B1b and B2b). sci-hub.se The "b" components are derived biosynthetically from L-valine, while the "a" components derive from L-isoleucine. inchem.org

The nature of this alkyl group influences potency. For example, against certain nematodes, the B1b component (isopropyl) is often more potent than the B1a component (sec-butyl), indicating that even a small change from a methyl to an ethyl group at this position can affect activity. nih.gov The creation of novel avermectins with alternative C25 substituents, such as methyl or ethyl groups, has been shown to produce compounds with enhanced acaricidal and nematicidal activities compared to naturally occurring avermectins and ivermectin. asm.org This demonstrates that the C25 position is a key site for modification to optimize the biological properties of the avermectin scaffold. asm.orgasm.org

The C5 and C23 positions are critical determinants of an avermectin's biological activity profile. acs.orgwikipedia.org

C5 Substituent: The presence of a hydroxyl group at the C5 position, which characterizes the B series of avermectins (e.g., Avermectin B2b), is generally associated with higher biological potency compared to the A series, which has a methoxy (B1213986) group at this position. acs.orginchem.org The enzyme AveF, a NAD(P)H-dependent ketoreductase, is responsible for reducing the C5 keto group to a hydroxyl during biosynthesis, leading to the more active B series. wikipedia.org

C23 Hydroxylation: The state of the C22-C23 bond distinguishes the "1" and "2" series of avermectins. The "2" series, including Avermectin B2b, possesses a hydroxyl group at C23, resulting from the hydration of the C22=C23 double bond found in the "1" series. acs.orgsci-hub.se While reducing the C22=C23 double bond to a single bond (as in ivermectin) has little effect on potency, the presence of the C23-hydroxyl group can modulate activity. acs.org For instance, Avermectin B2 showed lower activity against Haemonchus species compared to Avermectin B1. acs.org Furthermore, acetylation of the hydroxyl group at the C23 position leads to a considerable decrease in activity, highlighting its importance for the molecule's interaction with its target sites. acs.org

Influence of Monosaccharide Moiety vs. Disaccharide or Aglycone on Potency and Spectrum

The role of the C-13 sugar moiety in the biological activity of avermectins is complex, with its influence on potency and spectrum varying significantly depending on the target organism and the specific structural modifications of the avermectin molecule. Generally, the complete removal of the sugar portion to form an aglycone is associated with a substantial reduction in anthelmintic activity. uniroma1.it Avermectin is considered to have superior anthelmintic activity compared to related compounds that naturally lack the sugar moiety, such as milbemycin and nemadectin. nobelprize.org

However, the necessity of a disaccharide versus a monosaccharide at the C-13 position for optimal potency is not consistent across all studies and target species. Research findings indicate that the influence of the number of sugar units is highly specific.

Findings in Nematodes

In a larval development assay using the nematode Haemonchus contortus, a direct comparison of avermectin analogs revealed no significant advantage or disadvantage in potency between compounds with a disaccharide and those with a monosaccharide at the C-13 position. uniroma1.it For instance, the disaccharide ivermectin was found to be similar in activity to its monosaccharide homolog. uniroma1.it Furthermore, the most potent compound identified in this particular study was a monosaccharide derivative, not one of the commercialized disaccharide avermectins. uniroma1.it This suggests that for controlling certain nematodes like H. contortus, the monosaccharide form can be as, or even more, effective than the disaccharide. uniroma1.it

Conversely, an earlier study examining a range of parasites reported that monosaccharide derivatives were generally two- to fourfold less active than their corresponding disaccharide counterparts. uniroma1.it It also noted that the 22,23-dihydroavermectin B1 aglycone retained less than one-thirtieth of the activity of its disaccharide parent compound, highlighting the critical role of glycosylation for potency. uniroma1.it In studies on the inhibition of P-glycoprotein (Pgp), a protein associated with multidrug resistance in nematodes, both ivermectin monosaccharide and ivermectin aglycone demonstrated inhibitory potency comparable to the disaccharide ivermectin. justia.com Notably, the ivermectin aglycone showed a five times higher inhibitory potency for the parasitic Pgp than for the mammalian equivalent. justia.com

Compound TypeRelative Potency vs. Disaccharide (Haemonchus contortus)Key FindingReference
MonosaccharideSimilar to or greater than corresponding disaccharideThe most potent compound tested in the series was a monosaccharide. uniroma1.it
Disaccharide (Ivermectin)Similar to its monosaccharide homologNo major potency advantage over the monosaccharide form was observed. uniroma1.it
AglyconeSignificantly lower (less than 1/30th of disaccharide)Demonstrates the essential nature of the sugar moiety for direct anthelmintic activity. uniroma1.it

Findings in Arthropods

Investigations into the systemic activity of avermectins against the cat flea, Ctenocephalides felis, provided further evidence of the nuanced role of the sugar moiety. oup.comnih.gov In an in vitro artificial membrane feeding system, ivermectin (a disaccharide) had calculated LC50 and LC90 values of 9.9 µg/ml and 19.1 µg/ml, respectively. oup.comnih.gov A comparison of 20 different avermectin derivatives showed that neither the presence nor the number of sugar units on the macrocycle was a determining factor for increased activity against fleas. nih.gov Among the four most potent compounds identified in the study, which were modestly more effective than ivermectin, were two disaccharides, a monosaccharide, and an aglycone. oup.comnih.gov This indicates that for C. felis, the aglycone form can be as potent as glycosylated versions. oup.comnih.gov

Compound TypeCompound ID (from study)LC50 (µg/ml)LC90 (µg/ml)Reference
Aglycone3Not specified in abstract9.2 oup.comnih.gov
Monosaccharide6Not specified in abstract10.3 oup.comnih.gov
Disaccharide10Not specified in abstract10.1 oup.comnih.gov
Disaccharide12Not specified in abstract10.2 oup.comnih.gov
Disaccharide (Ivermectin)179.919.1 oup.comnih.gov

Findings in Other Model Systems

Studies on the antiplasmodial activity of ivermectin hybrids against Plasmodium species also underscore the importance of the sugar groups. The removal of one oleandrose (B1235672) unit from the disaccharide structure resulted in a significant loss of activity against the hepatic stages of the parasite. plos.org This suggests that for antiplasmodial effects, the disaccharide structure may be preferred over the monosaccharide. plos.org

Structural Characterization and Quantitative Structure Activity Relationship Qsar Studies of Avermectin B2b Monosaccharide

Advanced Spectroscopic and Chromatographic Characterization

The precise structural elucidation and confirmation of Avermectin (B7782182) B2b monosaccharide rely on a combination of advanced analytical techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like Avermectin B2b monosaccharide. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework.

Detailed Research Findings: Comprehensive NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (like COSY and HSQC), is essential for the complete assignment of all proton and carbon signals within the this compound structure. nih.gov

¹H-NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, characteristic signals in the ¹H-NMR spectrum would include those for the numerous methine, methylene, and methyl protons of the macrocyclic lactone core and the isopropyl group. The anomeric proton of the monosaccharide unit would appear in a distinct region of the spectrum. wikipedia.org

¹³C-NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The large number of carbon atoms in this compound results in a complex spectrum, with signals corresponding to the carbonyl group of the lactone, the numerous sp³-hybridized carbons of the macrocycle and sugar moiety, and the sp²-hybridized carbons of the double bonds. wikipedia.org

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov

Interactive Data Table: Representative NMR Data for Avermectin Derivatives

NucleusChemical Shift Range (ppm)Notes
¹H3-6Ring protons of the carbohydrate moiety. wikipedia.org
¹H4.5-5.5Anomeric protons, key for identifying the sugar. wikipedia.org
¹³C60-110Ring carbons of the carbohydrate moiety. wikipedia.org

Note: Specific chemical shifts for this compound would require experimental data for this particular derivative.

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Detailed Research Findings: High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula. Techniques like electrospray ionization (ESI) are commonly used for the analysis of avermectins, often detecting the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺. fda.govsemanticscholar.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting product ions. This provides detailed structural information. For this compound, MS/MS experiments would reveal characteristic fragmentation patterns, such as the loss of the monosaccharide unit, water molecules, and specific cleavages within the macrocyclic ring. These fragmentation pathways help to confirm the identity and structure of the compound. fda.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for Avermectin Analysis

Ionization ModePrecursor Ion TypeApplication
ESI Positive[M+H]⁺, [M+NH₄]⁺Commonly used for avermectin analysis in LC-MS/MS. fda.gov
MALDI[M+Na]⁺Used for identifying major avermectin components. semanticscholar.org

X-ray Crystallography for Three-Dimensional Structure Determination (if available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be grown.

Detailed Research Findings: While information on a crystal structure specifically for this compound is not readily available, X-ray crystallography has been successfully applied to other avermectin derivatives. google.comresearchgate.net If a crystal structure were obtained for this compound, it would provide unambiguous information on the stereochemistry at all chiral centers, the conformation of the macrocyclic ring, and the orientation of the monosaccharide substituent. This level of detail is invaluable for understanding its biological activity and for computational modeling studies. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Detailed Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)Description
O-H (hydroxyl)3500-3200 (broad)Indicates the presence of alcohol groups.
C-H (alkane)3000-2850Stretching vibrations of C-H bonds in the macrocycle and side chains.
C=O (lactone)~1735-1715Stretching vibration of the ester carbonyl group.
C=C (alkene)~1650Stretching vibration of the carbon-carbon double bonds.
C-O (ether, ester, alcohol)1300-1000Stretching vibrations of carbon-oxygen single bonds.

These are general ranges and the exact positions would depend on the specific molecular environment.

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools for investigating the structure and properties of molecules like this compound, complementing experimental data.

De Novo Structure Prediction and Validation

In the absence of a crystal structure, computational techniques can be used to predict the three-dimensional structure of this compound.

Detailed Research Findings: De novo structure prediction for a molecule of this complexity would typically involve building the structure from its known connectivity and then using molecular mechanics or quantum mechanics methods to explore different possible conformations and identify the most energetically favorable ones. The validity of the predicted structure can be assessed by comparing computationally derived properties, such as inter-proton distances, with experimental data from NMR (e.g., NOE experiments). longdom.org Molecular docking studies, which simulate the interaction of the molecule with a biological target, can also provide insights into its likely bioactive conformation. longdom.org

Molecular Docking Simulations with Invertebrate Receptors

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, these simulations provide critical insights into their mechanism of action at the molecular level, primarily by modeling their interaction with target receptors in invertebrates.

The principal targets for the avermectin class of compounds are ligand-gated ion channels, particularly glutamate-gated chloride channels (GluCls), which are prevalent in the nerve and muscle cells of nematodes and arthropods. cambridge.orgnih.govaopwiki.org The binding of an avermectin to these channels typically induces an influx of chloride ions, leading to hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite. plos.org

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on closely related avermectins provides a robust model for its likely interactions. For instance, ivermectin, a derivative of avermectin B1, is known to bind to GluCls, acting as an agonist that causes slow, essentially irreversible channel opening. cambridge.org

Docking studies on other avermectins have identified key interactions. A study involving abamectin (B1664291) (a mixture of avermectin B1a and B1b) and the fatty acid-binding protein (Lm-FABP) from Locusta migratoria identified specific hydrogen bond interactions that stabilize the ligand-protein complex. mdpi.com Similarly, docking analyses of various avermectin family compounds against β-tubulin have quantified their binding affinities, suggesting potential mechanisms of action beyond GluCls. longdom.org These studies reveal that hydrogen bonds and hydrophobic interactions are crucial for the stable binding of avermectins within the active sites of their target proteins.

The table below summarizes representative findings from molecular docking studies of avermectin compounds with various protein targets, which can be extrapolated to understand the potential binding behavior of this compound.

Table 1: Representative Molecular Docking Data for Avermectin Analogs

Compound Protein Target Key Interacting Residues Predicted Binding Affinity (kcal/mol) Source(s)
Abamectin Lm-FABP (Fatty Acid-Binding Protein) Arg128 Not Specified mdpi.com
Ivermectin B1a β-Tubulin Not Specified -18.0 longdom.org
Selamectin β-Tubulin Not Specified -9.1 longdom.org

These simulations are fundamental for rational drug design, allowing researchers to visualize how modifications to the this compound structure might enhance binding affinity and specificity to invertebrate receptors.

Conformational Analysis and Energy Minimization

The flexibility of the macrocyclic ring and the orientation of the oleandrose (B1235672) sugar are key determinants of how the molecule fits into the binding pocket of its target receptor. Energy minimization calculations, a type of computational chemistry simulation, are employed to identify the lowest energy (and therefore most stable) conformations of the molecule. These studies have shown that while the macrocyclic lactone provides a relatively rigid scaffold, certain regions of the molecule possess considerable conformational freedom.

The oleandrosyl sugar at C-13, for example, can adopt different orientations relative to the macrolide ring, which can significantly influence binding to the target receptor. semanticscholar.org The removal of the second sugar unit to create the monosaccharide derivative alters the molecule's polarity, size, and conformational profile, which has been shown in some cases to maintain or even enhance insecticidal activity. oup.com This suggests that the monosaccharide form can adopt a bioactive conformation that is highly effective for receptor interaction. Understanding these stable conformations is essential for designing analogs with improved efficacy, as it ensures that newly designed molecules can adopt the optimal shape required for binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational and statistical methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For avermectin derivatives, QSAR is a powerful tool for understanding how specific structural features influence their insecticidal, acaricidal, and nematicidal potency. researchgate.net

Development of QSAR Models for Predicting Biological Activity of Derivatives

Researchers have successfully developed QSAR models for various avermectin derivatives to predict their biological activity against a range of pests. researchgate.netnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of avermectin analogs and then using statistical methods to correlate these descriptors with experimentally measured biological activities (e.g., LC₅₀ values). researchgate.net

For example, a study involving over 40 new avermectin derivatives synthesized and tested against pests like Aphis craccivora and Tetranychus cinnabarinus led to the development of robust QSAR models. researchgate.net These models demonstrated that the insecticidal potency of the analogs could be reliably predicted from their structural properties. Various machine learning algorithms, such as Random Forest and Transformer Convolutional Neural Networks, have been employed to build these predictive models, particularly for complex endpoints like acute toxicity towards non-target organisms. nih.govresearchgate.net

The development process involves:

Data Set Compilation: Assembling a series of this compound derivatives with known biological activities.

Descriptor Calculation: Computing a wide range of physicochemical, topological, and electronic descriptors for each molecule.

Model Building: Using statistical regression or machine learning techniques to create an equation that links the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability.

Table 2: Examples of QSAR Modeling Approaches for Avermectins

Modeling Method Endpoint Organism Purpose Source(s)
Not Specified LC₅₀ (Lethal Concentration, 50%) Aphis craccivora, Tetranychus Cinnabarinus Predict insecticidal and acaricidal activity of new derivatives researchgate.net

Correlation of Physicochemical Descriptors with Biological Efficacy

A key outcome of QSAR studies is the identification of the specific physicochemical properties that are most influential on the biological efficacy of this compound derivatives. Research has consistently shown that a few key descriptors are highly correlated with the insecticidal and acaricidal activity of avermectin analogs. researchgate.net

These critical descriptors include:

Branching Degree: The degree of branching in the substituents, particularly those attached to the macrocycle or sugar moiety, can affect both binding affinity and metabolic stability.

Number of Double Bonds: The presence and position of double bonds within the macrocyclic ring (e.g., at the C22-C23 position) influence the molecule's conformation and electronic properties, thereby affecting its activity. oup.com

Connectivity and Electronic Distribution: Descriptors related to the molecule's topology and the distribution of electron density are important for determining the strength of interactions (like hydrogen bonds and van der Waals forces) with the receptor. researchgate.netresearchgate.net

Table 3: Correlation of Key Physicochemical Descriptors with Avermectin Analog Activity

Physicochemical Descriptor Correlation with Biological Efficacy Rationale Source(s)
Molecular Shape Significant Determines the complementarity (fit) of the ligand to the receptor's binding pocket. researchgate.net
Size of Substituents Significant Influences steric interactions within the binding site; optimal size is required. researchgate.net
Degree of Branching Significant Affects molecular conformation and can influence metabolic pathways. researchgate.net
Number of Double Bonds Significant Impacts the rigidity and electronic properties of the macrocyclic backbone. oup.comresearchgate.net

These correlations provide a quantitative basis for understanding the structure-activity relationships within this class of compounds.

Insights into Design Principles for Novel this compound Analogs

The collective findings from molecular docking, conformational analysis, and QSAR studies provide clear, actionable insights for the rational design of novel this compound analogs with potentially superior properties. The primary goal is to systematically modify the molecular structure to optimize the key descriptors correlated with high efficacy.

Key design principles include:

Targeted Modification of the Oleandrose Sugar: The 4''-hydroxyl group on the monosaccharide is a highly accessible and frequently studied position for chemical modification. semanticscholar.org Introducing diverse substituents at this position can modulate the molecule's polarity, size, and shape to enhance receptor binding and improve pharmacokinetic properties.

Optimization of Molecular Shape and Branching: Based on QSAR models, new analogs should be designed to achieve an optimal molecular shape and degree of branching. This involves carefully selecting the size and structure of substituents to maximize favorable steric and electronic interactions with the target receptor, as predicted by docking simulations.

Strategic Simplification of the Structure: The high activity of some monosaccharide and even aglycone derivatives suggests that the full disaccharide structure is not always necessary for potency. semanticscholar.orgoup.com Designing analogs based on the simpler this compound scaffold can lead to compounds that are easier to synthesize while retaining or improving biological activity.

By integrating these computational and theoretical principles, chemists can more efficiently navigate the vast chemical space of possible avermectin derivatives, prioritizing the synthesis of compounds with a higher probability of success as next-generation pest control agents.

Advanced Analytical Methodologies for Research and Monitoring of Avermectin B2b Monosaccharide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of avermectins, enabling the separation of these structurally similar compounds from each other and from complex matrix components.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of avermectins. Given the structural similarity of Avermectin (B7782182) B2b monosaccharide to other avermectin compounds, the established HPLC methods are directly applicable. Reversed-phase (RP) chromatography is the most common approach, utilizing a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. scielo.brkojvs.orgresearchgate.net

Two primary detection methods are employed following HPLC separation:

UV Detection: Avermectins possess a conjugated diene system that allows for detection using ultraviolet (UV) spectrophotometry. The typical wavelength for maximum absorbance is around 245 nm. kojvs.orgnih.gov This method is straightforward and suitable for quantifying higher concentrations of the analyte, such as in bulk samples or pharmaceutical formulations. scielo.brkojvs.org

Fluorescence Detection: For trace-level analysis, sensitivity can be significantly enhanced by converting the avermectins into fluorescent derivatives. This is achieved through a post-column or pre-column derivatization reaction, which involves the acid-catalyzed dehydration of the molecule to form a highly fluorescent aromatic derivative. nih.govrsc.org This method allows for detection at much lower concentrations, making it suitable for residue analysis. nih.gov

Table 1: Representative HPLC Conditions for Avermectin Analysis
ParameterCondition 1Condition 2
ColumnPhenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm) researchgate.netWaters XBridge C18 (150 mm × 4.6 mm, 5 µm) kojvs.org
Mobile PhaseAcetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v) researchgate.netWater: Methanol: Acetonitrile (15:34:51, v/v/v) kojvs.org
Flow Rate1.2 mL/min researchgate.net1.0 mL/min kojvs.org
DetectionUV at 250 nm researchgate.netUV at 245 nm kojvs.org
Column Temperature25 °C researchgate.net25 °C kojvs.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve dramatically faster analysis times and superior chromatographic resolution. scielo.br This enhanced resolution is particularly advantageous for analyzing complex mixtures of avermectins, allowing for the clear separation of Avermectin B2b monosaccharide from its parent compound, other isomers, and related byproducts. mdpi.comscielo.br UHPLC is almost always coupled with mass spectrometry for detection, as the sharp, narrow peaks are ideally suited for MS analysis. mdpi.comtandfonline.comusda.gov

Table 2: Typical UHPLC Parameters for Avermectin Separation
ParameterCondition
ColumnAcquity BEH C18 (50 × 2.1 mm, 1.7 µm) scielo.br
Mobile PhaseA: 10 mmol L⁻¹ ammonium (B1175870) formate (B1220265) B: Acetonitrile with 0.1% formic acid scielo.br
Flow Rate0.225 mL/min scielo.br
Column Temperature45 °C scielo.br
Injection Volume10 µL scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for avermectin analysis due to the large molecular weight, low volatility, and thermal lability of these compounds. researchgate.net Direct analysis by GC is not feasible. Therefore, a chemical derivatization step is mandatory to convert the non-volatile avermectin molecule into a thermally stable and volatile derivative suitable for GC analysis. One reported approach involves trimethylsilylation, where hydroxyl groups are reacted with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net While this method has been successfully developed for ivermectin, it is generally more time-consuming and labor-intensive than LC-based methods, which remain the preferred approach for the analysis of this compound and related compounds. researchgate.net

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing unparalleled sensitivity and specificity for both quantification and structural confirmation, especially when coupled with liquid chromatography.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying trace levels of avermectins in highly complex matrices such as fermentation broths, animal tissues, milk, and environmental samples. mdpi.comnih.govfda.gov The method typically involves a sample preparation step, such as liquid-liquid extraction or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, to isolate the analytes. mdpi.comresearchgate.net

Following chromatographic separation by LC or UHPLC, the analytes are ionized, most commonly using electrospray ionization (ESI) in the positive ion mode. mdpi.comfda.gov In the mass spectrometer, a specific precursor ion (or parent ion) corresponding to the analyte is selected and fragmented. For this compound (C₄₀H₆₀O₁₂, Mol. Wt. 732.90), the precursor ion could be the protonated molecule [M+H]⁺ at m/z 733.4, the ammonium adduct [M+NH₄]⁺ at m/z 750.4, or the sodium adduct [M+Na]⁺ at m/z 755.4. mdpi.comkegg.jp

A triple quadrupole mass spectrometer then monitors specific fragment ions (product ions) generated from the precursor. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it filters out most matrix interferences, allowing for reliable quantification at parts-per-billion (ppb) or lower levels. fda.gov

Table 3: Representative LC-MS/MS Parameters for Avermectin Analysis
ParameterCondition
InstrumentUHPLC coupled to a Triple Quadrupole Mass Spectrometer mdpi.comfda.gov
Ionization ModeElectrospray Ionization (ESI), Positive Mode mdpi.comfda.gov
Monitored Precursor Ions[M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺ mdpi.comfda.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) fda.gov
Sample PreparationQuEChERS or Solid-Phase Extraction (SPE) mdpi.comresearchgate.net
Typical LOQ0.17 - 2.27 µg/kg in complex matrices researchgate.net

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is a powerful tool for the definitive identification and structural elucidation of unknown or novel compounds. tandfonline.comfigshare.comnih.gov Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically with an error of less than 5 parts per million), which allows for the determination of a compound's elemental formula. researchgate.net

For this compound, HRMS can confirm its elemental composition as C₄₀H₆₀O₁₂ from its measured exact mass of 732.4085 Da. kegg.jp This capability is invaluable for distinguishing it from other isobaric (same nominal mass) or structurally similar compounds in a fermentation broth or degradation sample. tandfonline.comfrontiersin.org Furthermore, by analyzing the fragmentation patterns generated in HRMS/MS experiments, researchers can deduce structural information, such as the characteristic loss of the monosaccharide unit or water molecules, to confirm the identity of the compound with a high degree of confidence. tandfonline.comnih.gov

Bioanalytical Assays in Research Settings

Bioanalytical assays are fundamental in determining the biological effects of this compound. These assays range from molecular-level interactions in cell-based systems to functional outcomes in whole organisms.

Cell-based assays are critical for elucidating the mechanism of action of avermectin compounds at the molecular and cellular levels. The primary target for avermectins in invertebrates is the glutamate-gated chloride ion channel (GluCl), which is absent in mammals. google.comnih.gov Binding to these channels increases chloride ion permeability, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis. google.comnih.gov

Research on avermectin derivatives has employed various cell-based functional assays. For instance, studies on Avermectin B1 have utilized osteosarcoma cell lines (MNNG, MG63, and U2OS) to evaluate its anti-tumor activity. nih.gov These assays measure parameters such as cell viability, proliferation, apoptosis, and autophagy to determine the compound's functional impact. nih.gov While specific receptor binding assays for this compound are not extensively detailed in the literature, methodologies developed for the avermectin class are applicable. One patent has noted that avermectin monosaccharides may act as weak agonists for GABA receptors, suggesting a potential area for investigation using cell-based receptor binding studies. justia.com

Table 1: Examples of Cell-Based Functional Assays for Avermectin Analogs

Assay Type Cell Line(s) Measured Endpoint(s) Compound Tested Research Focus
Cell Viability MNNG, MG63, U2OS Half-inhibitory concentration (IC50) Avermectin B1 Anticancer Efficacy
Cell Proliferation MNNG, MG63, U2OS Colony formation ability Avermectin B1 Antitumor Activity
Cell Migration/Invasion MNNG, MG63, U2OS Wound healing, Transwell assay Avermectin B1 Metastasis Inhibition

This table presents data for Avermectin B1 as a proxy for methodologies applicable to related avermectin compounds. nih.gov

Whole-organism bioassays provide essential data on the physiological effects of a compound in a living system and are a cornerstone of initial, non-clinical screening. The discovery of the avermectin class itself relied on an in vivo assay in mice infected with the nematode Nematospiroides dubius. kitasato-u.ac.jp

For this compound, screening would likely involve assays against target pests like nematodes and arthropods to determine its anthelmintic and insecticidal potency. nih.govkitasato-u.ac.jp Research on derivatives of the closely related Avermectin B2a, a byproduct of avermectin fermentation, provides a relevant model. In these studies, new derivatives were tested against the root-knot nematode (Meloidogyne incognita), the carmine (B74029) spider mite (Tetranychus cinnabarinus), and the armyworm (Mythimna separata) to determine their lethal concentrations (LC50). researchgate.net Such assays are crucial for establishing the activity spectrum and potency of new compounds. researchgate.net Additionally, non-target organisms like zebrafish (Danio rerio) are used to assess potential toxicity and off-target effects. researchgate.net

Table 2: Whole-Organism Bioassays for Screening Avermectin Derivatives

Organism Species Compound Type Measured Endpoint Finding
Nematode Meloidogyne incognita Avermectin B2a Derivative LC50 0.50 mg/L
Mite Tetranychus cinnabarinus Avermectin B2a Derivative LC50 0.0067 mg/L

Data from a study on Avermectin B2a derivatives, demonstrating a common approach for screening new avermectin compounds. researchgate.net

Resistance Mechanisms to Avermectin B2b Monosaccharide in Target Organisms

Genetic Basis of Resistance Development

The primary mode of action for avermectins is their potent effect on glutamate-gated chloride channels (GluClRs), which are found exclusively in invertebrates. frontiersin.orgresearchgate.net Consequently, the genetic basis of resistance is frequently linked to modifications in these channels.

Mutations in the genes that encode the subunits of GluClRs are a primary mechanism of resistance to avermectins. nih.gov These channels, which are critical for inhibiting neuronal activity and muscle contractility in nematodes and arthropods, are the main target of Avermectin (B7782182) B2b monosaccharide. frontiersin.orgthecattlesite.com Alterations in the amino acid sequence of these channel proteins can reduce their binding affinity for the drug, thereby diminishing its effect.

In the model nematode Caenorhabditis elegans, research has shown that simultaneous mutations in three GluCl subunit genes—avr-14, avr-15, and glc-1—are required to confer a high level of resistance to ivermectin. nih.gov Mutating only one or two of these genes results in only a modest increase in resistance, suggesting that ivermectin sensitivity is mediated by several parallel genetic pathways defined by the GluCl gene family. nih.gov A naturally occurring four-amino-acid deletion in the ligand-binding domain of the GLC-1 alpha-subunit has been identified as conferring avermectin resistance in a wild isolate of C. elegans. nih.gov Similarly, mutations in the orthologous GluCl genes have been investigated in parasitic nematodes, although direct links to resistance in field populations have been complex to establish. nih.govbiorxiv.org

Table 1: Documented Mutations in Glutamate-Gated Chloride Channel (GluClR) Genes Associated with Avermectin Resistance

Organism Gene Mutation Type Consequence Citation
Caenorhabditis elegans glc-1 4-amino acid deletion Confers resistance to abamectin (B1664291) and ivermectin nih.gov
Caenorhabditis elegans avr-14, avr-15, glc-1 Simultaneous loss-of-function High-level ivermectin resistance nih.gov
Cooperia oncophora GluClα3 L256F Reduced sensitivity to glutamate (B1630785) and ivermectin nih.gov
Tetranychus urticae TuGluCl1, TuGluCl3 Various point mutations Major factor in abamectin resistance nih.gov

Glutamate-gated chloride channels are pentameric structures, composed of five protein subunits that assemble to form a functional ion channel. oup.com The specific combination of subunits can influence the channel's properties, including its sensitivity to avermectins. Resistance can therefore arise not only from direct mutations in the coding sequence but also from changes in the expression or composition of these subunits.

Alternative splicing of the genes encoding GluCl subunits is a known mechanism that can generate different subunit variants from a single gene. nih.gov In the parasitic nematode Haemonchus contortus, the avr-14 gene is alternatively spliced to produce two distinct subunits, GluClα3A and GluClα3B, which differ in their channel-forming domains. nih.gov Changes in the relative expression levels of different subunit genes or their splice variants can alter the stoichiometry of the final receptor complex, potentially leading to channels that are less sensitive to Avermectin B2b monosaccharide. researchgate.netoup.com This modulation of subunit expression provides a flexible mechanism for target organisms to adapt to drug exposure.

Ecological and Evolutionary Factors Influencing Resistance

The development of resistance to this compound is not solely dependent on the presence of potential resistance mutations. It is a complex evolutionary process influenced by a variety of ecological and operational factors. The principles of eco-evolutionary dynamics, where ecological changes drive rapid evolution which in turn feeds back to alter ecological conditions, are highly relevant to the emergence of drug resistance. umich.edu

The most significant factor driving resistance is the intensity of selection pressure. mdpi.com Frequent and widespread use of avermectins creates a strong selective environment where resistant individuals have a significant survival advantage. Sub-lethal dosing can also contribute by allowing individuals with minor resistance mechanisms to survive and reproduce, gradually increasing the frequency of resistance alleles in the population. nih.gov

Other key factors include:

Genetic Variation: The pre-existence of genetic variants conferring some level of resistance within a population is a prerequisite for selection to act upon.

Gene Flow: The movement of resistant individuals between populations can rapidly spread resistance alleles over wide geographical areas.

Fitness Costs: Resistance mechanisms can sometimes be associated with a fitness cost in the absence of the drug. For example, a mutated receptor might be less efficient, or the overexpression of detoxification enzymes may be energetically expensive. The magnitude of this fitness cost can influence the stability of resistance in a population if drug selection pressure is removed.

Operational Factors: The management practices employed, such as the rotation of different drug classes and the maintenance of refugia (untreated populations that can interbreed with resistant populations to dilute resistance genes), play a critical role in delaying the evolution of resistance. annualreviews.org

The evolution of resistance is a dynamic process shaped by the interplay between the genetic and biochemical potential of the organism and the ecological context in which it exists. biorxiv.orgmdpi.com

Selection Pressures Leading to Resistant Populations in Animal Systems

The emergence of resistant parasite populations is driven by several key selection pressures, primarily related to drug usage patterns in livestock. The frequent and repeated use of the same class of anthelmintics is a major contributor to the development of resistance. nih.govparasite-journal.org In regions where animals are dewormed regularly, sometimes as often as 10 to 15 times a year, resistance has been shown to develop more rapidly. nih.gov

Under-dosing of anthelmintics also significantly increases the risk of resistance. boehringer-ingelheim.com When animals are not given a full, effective dose, parasites that are less susceptible may survive and reproduce, passing on their resistance genes. Conversely, prophylactic mass treatment of entire herds or flocks, where all animals are treated regardless of their individual parasite burden, eliminates the susceptible parasites and leaves only the resistant ones to reproduce, accelerating the selection process. nih.govavma.org

Cross-Resistance Patterns within the Avermectin Class and Related Compounds

Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, becomes resistant to other drugs in the same chemical class or with a similar mode of action, even without direct exposure to those other drugs. Within the macrocyclic lactone group, there is significant side resistance between the avermectins (like ivermectin and abamectin) and the milbemycins (like moxidectin). msdvetmanual.com Continued use of any drug within this class will select for broad macrocyclic lactone resistance. msdvetmanual.com

Studies have demonstrated this phenomenon clearly. In the nematode Caenorhabditis elegans, experimental selection with either ivermectin or moxidectin resulted in acquired tolerance and cross-resistance to ivermectin, moxidectin, and eprinomectin. nih.govasm.org Similarly, isolates of the parasitic nematodes Ostertagia circumcincta and Trichostrongylus colubriformis that were resistant to ivermectin were also found to be resistant to moxidectin, despite having no prior exposure to it. nih.gov The dosage of moxidectin required to remove 95% of the ivermectin-resistant worms was 9 to 31 times larger than that needed for susceptible isolates. nih.gov

However, the pattern of cross-resistance is not always absolute. In many cases where resistance to avermectins like ivermectin is first observed, moxidectin may still show higher efficacy. nih.gov This suggests that while the mechanisms of resistance are related, they are not identical, and differences in how these compounds interact with their targets and with resistance mechanisms like ABC transporters can lead to variations in effectiveness. nih.govresearchgate.net

Compound ClassRelated CompoundsCross-Resistance Status with AvermectinsKey Findings
Avermectins Ivermectin, Abamectin, Doramectin (B1670889), EprinomectinHighResistance to one avermectin generally confers resistance to others in the same subclass. nih.gov
Milbemycins Moxidectin, MilbemycinHighStrong evidence of mutual resistance; ivermectin-resistant nematodes show resistance to moxidectin. msdvetmanual.comnih.gov However, moxidectin may retain some efficacy against avermectin-resistant strains initially. nih.gov
Benzimidazoles FenbendazoleNone ExpectedDifferent mode of action (targets β-tubulin). researchgate.net
Imidazothiazoles LevamisoleNone ExpectedDifferent mode of action (nicotinic acetylcholine receptor agonist). researchgate.net
Pyrethroids Permethrin, CyhalothrinVariableSome studies show cross-resistance in certain insect populations, while others do not. annualreviews.orgresearcher.life
Organophosphates ChlorpyrifosVariableCross-resistance has been observed in some arthropod pests. researcher.life

Strategies for Overcoming or Mitigating Resistance

Given the widespread challenge of anthelmintic resistance, a multi-faceted approach is required to preserve the efficacy of existing drugs and develop new solutions.

Development of Novel this compound Analogs to Bypass Resistance

As resistance to widely used avermectins like ivermectin increases, the development of novel derivatives is urgently needed. nih.gov One strategy involves creating new analogs through genetic engineering and metabolic engineering. nih.govnih.gov For example, researchers have designed and produced novel avermectin derivatives, tenvermectin A (TVM A) and tenvermectin B (TVM B), by modifying the biosynthetic pathway. nih.gov This was achieved by replacing a native gene (aveA1) in the avermectin-producing organism Streptomyces avermitilis with a gene (milA1) from Streptomyces hygroscopicus, the producer of milbemycin. nih.gov The resulting tenvermectins demonstrated enhanced insecticidal activities against resistant pests, highlighting the potential of this approach to generate a new generation of drugs to combat resistance. nih.govnih.gov Another novel semi-synthetic derivative, emamectin benzoate, has shown potent activity against a wide range of lepidopterous pests and is not cross-resistant with other commercially used compounds. researchgate.net

Understanding Resistance Mechanisms to Inform Rational Drug Design

A thorough understanding of the molecular basis of resistance is crucial for the rational design of new drugs that can circumvent these mechanisms. nih.gov Resistance to avermectins can arise from several mechanisms, including alterations in the drug's target site (glutamate-gated chloride channels), increased metabolic detoxification of the drug, or enhanced efflux of the drug from cells via transporters like P-glycoproteins. nih.govnih.govannualreviews.orgnih.gov

For instance, mutations in the genes encoding subunits of the glutamate-gated chloride channels can reduce the binding affinity of avermectins, rendering the drug less effective. researchgate.netresearchgate.net In the nematode C. elegans, simultaneous mutations in three genes (avr-14, avr-15, and glc-1) that encode these channel subunits confer high-level resistance to ivermectin. researchgate.net By identifying these specific mutations, it becomes possible to design new drug molecules that can effectively bind to the mutated receptors or act on different targets altogether. elifesciences.orgescholarship.org Similarly, understanding how parasites metabolize avermectins using enzymes like cytochrome P450s can inform the design of analogs that are less susceptible to this metabolic breakdown. nih.gov This knowledge allows for a targeted approach to drug development, aiming to create compounds that are effective against both susceptible and resistant parasite populations. elifesciences.org

Research into Resistance Management Strategies in Animal Health and Agriculture

Effective resistance management aims to slow the development of resistance and preserve the utility of existing anthelmintics. boehringer-ingelheim.comannualreviews.org A key strategy is to reduce the selection pressure for resistance by minimizing drug use. parasite-journal.orgboehringer-ingelheim.com This can be achieved through improved management practices such as pasture management and optimizing animal nutrition. boehringer-ingelheim.com

Other important strategies include:

Correct Dosing: Ensuring animals are weighed and receive the correct dose is critical, as under-dosing is a major driver of resistance. boehringer-ingelheim.comanimalhealthireland.ie

Drug Combination: Using two or more drugs from different anthelmintic classes simultaneously can be an effective method to prevent the development of resistance, although this should be done under veterinary guidance. boehringer-ingelheim.comavma.org

Quarantine: New or returning animals should be treated with effective anthelmintics (often from two different classes) and quarantined before being introduced to pastures to prevent the introduction of resistant worms. nih.govanimalhealthireland.ie

Diagnostics: Using diagnostic tools like Fecal Egg Count Reduction Tests (FECRT) to monitor the efficacy of treatments and detect resistance early is essential for making informed decisions about parasite control programs. animalhealthireland.ie

StrategyDescriptionKey Objective
Targeted Selective Treatment (TST) Treating only individual animals that show clinical signs or have high parasite burdens. parasite-journal.orgmsdvetmanual.comReduce treatment frequency and maintain refugia. boehringer-ingelheim.com
Maintaining Refugia Ensuring a proportion of the parasite population is not exposed to the drug. nih.govDilute resistance genes with susceptible genes. nih.gov
Combination Therapy Simultaneous use of anthelmintics from different drug classes. avma.orgDelay the selection for resistance to any single drug class. nih.gov
Proper Dosing & Administration Weighing animals to ensure accurate dosage and following label instructions. animalhealthireland.iePrevent the survival of partially resistant parasites due to under-dosing. boehringer-ingelheim.com
Pasture Management Utilizing strategies like rotational grazing and mixed grazing. boehringer-ingelheim.comanimalhealthireland.ieReduce dependence on chemical treatments by lowering parasite exposure. boehringer-ingelheim.com
Quarantine Protocols Treating and isolating newly introduced animals before mixing with the herd/flock. animalhealthireland.iePrevent the introduction of resistant parasite strains. nih.gov
Monitoring & Diagnostics Regularly testing for the presence of resistance using methods like FECRT. animalhealthireland.ieEnable early detection and informed decision-making for treatment protocols. avma.org

Ecological and Environmental Considerations of Avermectin B2b Monosaccharide

Environmental Fate and Persistence in Various Matrices

The environmental journey of avermectin (B7782182) compounds begins with their administration to livestock and subsequent excretion. Their chemical properties, characterized by low water solubility and a high affinity for organic matter, largely dictate their distribution and persistence in soil and aquatic systems. nih.govpublications.gc.ca

The primary route of entry for avermectins into the environment is through the feces of treated animals. nih.govresearchgate.net An estimated 80% to 98% of the administered dose is excreted largely unmetabolized in the dung. nih.govscilit.comnih.gov In contrast, less than 2% is typically eliminated through urine. nih.gov The concentration and persistence of these residues in feces are influenced by several factors, including the specific animal species, the drug's formulation, the dose, and the route of administration. nih.govnih.gov For instance, subcutaneous injections tend to result in a more prolonged excretion of residues compared to oral dosing, potentially extending the period of environmental exposure. nih.gov Once deposited, these dung pats become concentrated sources of avermectin residues on pasturelands, initiating their interaction with the terrestrial ecosystem.

Once in the environment, the persistence of avermectins is governed by degradation processes, principally photolysis and microbial action.

Photolysis: Avermectins are highly susceptible to degradation by sunlight. Avermectin B2, the parent compound of the monosaccharide, is known to be particularly vulnerable to photodegradation when on the soil surface. acs.org Studies on the related compound, abamectin (B1664291) (Avermectin B1), show a rapid breakdown in the presence of light, with a half-life of just 21 hours in soil exposed to sunlight. sci-hub.se This rapid photodegradation on surfaces means that residues exposed to direct sunlight are broken down relatively quickly. sci-hub.se

Microbial Degradation: In the absence of light, such as when mixed into the soil profile, microbial degradation becomes the primary pathway for breakdown. Under aerobic conditions in darkness, soil metabolism studies indicate that avermectins degrade with a half-life ranging from two weeks to two months. epa.govepa.gov The process is significantly slower under anaerobic (low-oxygen) conditions. epa.gov

Avermectins exhibit very limited mobility in soil environments. This is a direct consequence of their strong tendency to bind to soil particles and organic matter. semanticscholar.orgnih.govsci-hub.se This high adsorption is quantified by a high organic carbon-water (B12546825) partition coefficient (Koc), which for ivermectin is reported to be in the range of 12,600 to 15,700, classifying it as immobile. semanticscholar.org Avermectin B2 has also been noted for its poor mobility in soil. acs.org This strong binding affinity means the compounds are not likely to leach through the soil profile and contaminate groundwater. orst.edu However, it also means they can persist in the upper soil layers, where many soil-dwelling organisms reside.

Due to their low solubility in water and high affinity for organic particles, avermectins are not expected to accumulate significantly in the water column of freshwater systems. semanticscholar.orgnih.govnih.gov Their primary entry into aquatic environments is through surface runoff of contaminated soil particles or direct deposition of feces into or near water bodies. publications.gc.ca Once in an aquatic system, they rapidly partition from the water and adsorb to suspended organic matter and bottom sediments. d-nb.infoepa.gov This leads to the accumulation of residues in the sediment, which can become a long-term reservoir of contamination and a source of exposure for benthic (bottom-dwelling) organisms. While the monosaccharide degradation products of ivermectin have been shown to be more polar and less toxic to aquatic invertebrates like daphnids, the parent compounds are known to be highly toxic to aquatic life. semanticscholar.orgorst.edu

Ecotoxicological Impact on Non-Target Organisms

The potent insecticidal properties of avermectins mean they can have significant unintended consequences for non-target invertebrates that play crucial roles in ecosystem health, particularly in soil and dung decomposition. nih.govnih.gov

Fecal residues of avermectins are a direct source of exposure for a variety of beneficial soil organisms.

Dung Beetles (Coleoptera: Scarabaeidae): These insects are vital for the decomposition of dung, nutrient cycling, and soil aeration. They are also among the organisms most affected by avermectin residues. mdpi.com Studies have repeatedly shown that dung from treated cattle is toxic to dung beetles, leading to increased mortality in both larvae and adults, reduced reproductive success, and inhibited ovarian development. nih.govnih.govresearchgate.net These effects can disrupt the crucial ecological service of dung removal, with potential long-term negative impacts on pasture health. mdpi.com

Earthworms, Springtails, and Enchytraeids: These invertebrates are fundamental to soil structure and fertility. Research on the effects of avermectins on these organisms has yielded varied results, though recent studies confirm their susceptibility. nih.govnih.gov A comparative study on abamectin and doramectin (B1670889) highlighted their toxicity, with abamectin generally being the more potent of the two. nih.gov Earthworms (Eisenia andrei) were particularly sensitive to abamectin. nih.gov For springtails (Folsomia candida) and enchytraeids (Enchytraeus crypticus), sublethal effects on reproduction occurred at lower concentrations than those causing mortality, indicating that even low environmental concentrations could negatively impact populations over time. nih.gov Toxicity was notably higher when the organisms were exposed to residues directly in feces compared to soil, underscoring the risk to invertebrates that colonize dung pats from recently treated animals. nih.gov

Table 1: Ecotoxicity of Avermectins to Various Soil Invertebrates

OrganismCompoundEndpointValue (mg/kg dry substrate)SubstrateSource
Earthworm (Eisenia andrei)AbamectinLC5018Soil nih.gov
Earthworm (Eisenia andrei)DoramectinLC50228Soil nih.gov
Earthworm (Eisenia andrei)AbamectinNOEC (body weight)10Soil nih.gov
Earthworm (Eisenia andrei)DoramectinNOEC (body weight)8.4Soil nih.gov
Springtail (Folsomia candida)AbamectinLC5067 - 111Soil nih.gov
Springtail (Folsomia candida)AbamectinEC50 (reproduction)13Soil nih.gov
Springtail (Folsomia candida)DoramectinEC50 (reproduction)42Soil nih.gov
Springtail (Folsomia candida)AbamectinEC50 (reproduction)0.94Feces nih.gov
Enchytraeid (Enchytraeus crypticus)AbamectinEC50 (reproduction)38Soil nih.gov
Enchytraeid (Enchytraeus crypticus)DoramectinEC50 (reproduction)170Soil nih.gov
Enchytraeid (Enchytraeus crypticus)AbamectinEC50 (reproduction)1.1Feces nih.gov

Toxicity to Aquatic Invertebrates (e.g., Daphnids)

Avermectins as a class are known to be extremely toxic to aquatic invertebrates. epa.gov Daphnia magna, a standard model organism for ecotoxicological testing, is particularly sensitive. nih.govresearchgate.net For instance, the parent compound ivermectin has been shown to have a 48-hour median effective concentration (EC50) for D. magna as low as 26 ng/L, with a no-observed-effect concentration (NOEC) of 7.1 ng/L under static renewal conditions. epa.gov Even lower concentrations have been reported to cause acute and chronic toxic effects. epa.gov The presence of sediment can reduce the toxicity of avermectins to Daphnia, likely due to the compounds binding to organic matter. nih.gov

Given that Avermectin B2b monosaccharide is a degradation product, it is hypothesized to be less toxic than its parent compound, Avermectin B2. However, without specific empirical data, this remains an assumption.

Interactive Data Table: Toxicity of Parent Avermectins to Daphnia magna Note: This table presents data for parent avermectin compounds, not this compound, for which specific data is unavailable.

CompoundExposure DurationEndpointConcentration (µg/L)Reference
Ivermectin48 hoursLC500.025 nih.gov
Abamectin48 hoursLC500.34 nih.gov
Abamectin24 hoursLC500.020 researchgate.net
Abamectin48 hoursLC500.0043 researchgate.net

Impact on Soil Microbial Communities

There is a notable lack of research specifically investigating the impact of this compound on soil microbial communities. Studies on parent avermectin compounds suggest that they can affect soil microorganisms, although the effects can vary depending on the specific compound, concentration, and soil type.

Avermectins and their metabolites are primarily introduced to the soil environment through the feces of treated livestock. nih.govnih.gov Some research indicates that parent avermectins possess no significant antibacterial or antifungal activity. nih.gov However, other studies have shown that high concentrations of Avermectin B1a can inhibit soil bacteria, while fungi appear to be less affected. cjae.net Soil respiration, a key indicator of microbial activity, has also been shown to be inhibited by high concentrations of Avermectin B1a, with the extent of inhibition varying across different soil types. cjae.net

Recent research has also highlighted that ivermectin residues in soil can interact with and affect soil microorganisms. researchgate.net The degradation of avermectins in soil occurs aerobically, with half-lives ranging from a couple of weeks to a few months, leading to the formation of less bioactive compounds. nih.gov It is presumed that as a degradation product, this compound would have a lesser impact on soil microbial communities than the parent compound, but this requires experimental verification.

Phytotoxicity and Effects on Plant Systems

Direct research on the phytotoxicity of this compound is currently absent from the scientific literature. The study of avermectin effects on plants has historically been limited, as these compounds were not thought to be readily absorbed by plant tissues. nih.gov However, recent studies are beginning to suggest that plants can be negatively affected by avermectins. nih.govresearchgate.net

The parent compound Abamectin (Avermectin B1) is known to have limited systemic activity within plants, meaning it is not easily transported throughout the plant's vascular system. fao.org Despite this, it can exhibit translaminar movement, allowing it to penetrate the leaf tissue. fao.org General assessments of parent avermectins have indicated no significant phytotoxicity. nih.gov Avermectin B2, the parent of the monosaccharide , is noted for its strong nematicidal activity and is used to control root-knot nematodes in crops. acs.org

The uptake of avermectins from the soil by plants is generally considered to be low. nih.gov Given its nature as a degradation product, it is unlikely that this compound would exhibit significant phytotoxicity, but dedicated studies are needed to confirm this.

Bioaccumulation and Food Web Transfer Potential (in Non-Human Systems)

Specific data on the bioaccumulation and food web transfer potential of this compound are not available. The potential for bioaccumulation of avermectins is influenced by their physicochemical properties. Avermectins generally have low water solubility and a high affinity for binding to organic matter and soil particles. publications.gc.canih.gov This strong binding capacity tends to limit their mobility in the environment and their bioavailability in the water column, thus reducing the potential for bioaccumulation in many aquatic organisms. publications.gc.canih.gov

However, avermectins are also lipophilic (fat-soluble), which suggests a potential for them to accumulate in the fatty tissues of organisms. publications.gc.canih.gov This is countered by their high molecular weight, which may hinder their ability to cross biological membranes. nih.gov For example, the calculated steady-state bioconcentration factor for abamectin in fish is 52, with rapid depuration, suggesting it is not significantly bioconcentrated by fish. nih.gov

In the terrestrial environment, avermectins are tightly bound to soil, which reduces their uptake by plants and subsequent transfer up the food chain. nih.govpublications.gc.ca While some soil invertebrates like earthworms can accumulate avermectins, the degradation of these compounds in the soil and within the organisms themselves leads to less toxic metabolites. semanticscholar.org As this compound is a more polar and less bioactive metabolite than its parent compound, its potential for bioaccumulation and transfer through the food web is expected to be significantly lower.

Future Research Trajectories and Emerging Paradigms for Avermectin B2b Monosaccharide

Exploration of Undiscovered Biosynthetic Capabilities and Pathways

The biosynthesis of the avermectin (B7782182) family, including Avermectin B2b monosaccharide, is a complex process orchestrated by a dedicated gene cluster in the soil actinomycete, Streptomyces avermitilis. wikipedia.orgnih.gov Future research is increasingly focused on delving deeper into this intricate molecular machinery to unlock its full potential. The avermectin biosynthetic pathway involves a modular polyketide synthase (PKS) system, post-PKS modifications, and glycosylation steps. kitasato-u.ac.jpnih.govresearchgate.net The core aglycone is assembled by four large PKS proteins (AVES 1-4) that sequentially add seven acetate (B1210297) and five propionate (B1217596) units. nih.govresearchgate.net Subsequent enzymatic modifications, including oxidation and furan (B31954) ring formation, and finally, the attachment of a disaccharide of L-oleandrose, complete the synthesis. nih.govmdpi.com

A primary trajectory for future exploration is the characterization of "silent" or cryptic gene clusters within S. avermitilis and related microorganisms. mdpi.com These clusters, which are not typically expressed under standard laboratory conditions, may hold the genetic blueprints for novel enzymatic functions, potentially leading to the synthesis of entirely new avermectin-like structures or modifications. mdpi.com Research into the regulatory networks governing the ave gene cluster, including the role of transcriptional regulators like AveR, is crucial for understanding how to activate these silent pathways and manipulate the production of specific congeners like the B2 series. kitasato-u.ac.jpasm.org

Furthermore, detailed investigation of the enzymes responsible for the later steps of biosynthesis, such as the specific glycosyltransferases and tailoring enzymes, could reveal undiscovered capabilities. nih.govnih.gov For instance, understanding the precise mechanisms that dictate the glycosylation pattern could enable researchers to generate a wider array of monosaccharide and aglycone derivatives, potentially with unique biological activities. Elucidating the biosynthetic relationships between the various avermectin components (A1a, A2a, B1a, B2a, etc.) through metabolic flux analysis and feeding studies with labeled precursors continues to be a vital area of research. nih.gov Such studies can uncover previously unknown intermediate steps and enzymatic reactions, providing new targets for genetic engineering and pathway manipulation. nih.govnih.gov

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Properties

The rise of resistance to existing avermectins in various pest populations necessitates the development of next-generation derivatives with improved efficacy and novel modes of action. asm.orgnih.gov Rational design, guided by a deep understanding of structure-activity relationships, is at the forefront of this effort. By modifying the core avermectin structure, researchers aim to create analogues with enhanced potency, expanded pest spectrums, and the ability to overcome resistance mechanisms. asm.orgnih.gov

One powerful approach is combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to create hybrid molecules. nih.govnih.gov For example, the native aveA1 gene in S. avermitilis has been replaced with the milA1 gene from Streptomyces hygroscopicus (the producer of milbemycin), resulting in the production of novel avermectin derivatives called tenvermectins with enhanced acaricidal and nematicidal activities. asm.orgnih.govnih.gov Similarly, domain swapping within the avermectin polyketide synthase (PKS) has been used to directly produce 22,23-dihydroavermectins (ivermectin-like compounds) through fermentation, bypassing the need for chemical hydrogenation. rsc.orgresearchgate.netrsc.org

Chemical synthesis also plays a vital role in creating derivatives that are inaccessible through biosynthesis alone. nyxxb.cn Modifications at various positions on the avermectin molecule, such as the 4"- or 4'-position of the oleandrose (B1235672) sugar, have been explored to generate compounds with improved pesticidal properties. nyxxb.cn The synthesis of avermectin derivatives containing hydrazide structures is another example of chemical modification aimed at enhancing insecticidal activity against specific pests like the diamondback moth. nyxxb.cn

Table 1: Examples of Rationally Designed Avermectin Derivatives

Derivative Class Modification Strategy Enhanced Property/Goal
Tevermectins Gene replacement (aveA1 with milA1) Enhanced acaricidal and nematicidal activity. asm.orgnih.gov
22,23-dihydroavermectins PKS domain swapping (DH2-KR2 domain replacement) Direct fermentative production of ivermectin-like drugs. rsc.orgresearchgate.net
4"-substituted derivatives Chemical synthesis (modification of the sugar moiety) Improved pesticidal properties. nyxxb.cn
Hydrazide derivatives Chemical synthesis (reaction at 23-OH position) Increased insecticidal activity against specific moth species. nyxxb.cn

Identification of Novel Molecular Targets beyond Canonical Avermectin Receptors

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. researcher.liferesearchgate.net This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite. researchgate.net While GluCls are the canonical and most well-understood target, emerging research trajectories are focused on identifying novel molecular targets to explain the full range of biological effects and to develop compounds that can bypass existing target-site resistance.

Evidence suggests that avermectins may interact with other ligand-gated ion channels, including those gated by γ-aminobutyric acid (GABA). annualreviews.org However, studies in some insects, like the house fly, indicate that the avermectin binding site is distinct from that of other well-characterized GABA receptor ligands, suggesting a unique interaction. annualreviews.org The potential interaction with P-glycoproteins, which are involved in drug efflux and are a known mechanism of resistance, is another area of active investigation. researchgate.net Some studies suggest avermectins may be both substrates and inhibitors of P-glycoproteins, which could have complex implications for toxicity and resistance. researchgate.net

Future research will likely employ advanced techniques such as chemoproteomics, photoaffinity labeling, and computational modeling to identify new binding partners for this compound and its derivatives. Uncovering non-canonical targets is critical for several reasons. It could lead to the development of novel derivatives with different modes of action, which would be invaluable for resistance management programs. nih.gov It could also explain certain sublethal effects observed in non-target organisms and provide a more complete picture of the compound's toxicological profile.

Development of Advanced Biotechnological Production Methods (e.g., Synthetic Biology, Cell Factories)

Traditional production of avermectins relies on the fermentation of Streptomyces avermitilis, a process that can be time-consuming and labor-intensive to optimize. mdpi.comnih.gov The advent of synthetic biology and advanced metabolic engineering is paving the way for more efficient and controllable production methods. The goal is to develop robust "cell factories" capable of producing high titers of specific avermectin components or novel derivatives. nih.govresearchgate.net

A key strategy involves the heterologous expression of the entire avermectin biosynthetic gene cluster (ave cluster) in a more genetically tractable host. nih.gov The successful cloning of the 81 Kb ave cluster into a Bacterial Artificial Chromosome (BAC) and its expression in Streptomyces lividans demonstrates the feasibility of this approach. nih.gov This allows for easier genetic manipulation of the pathway in vitro before introduction into the host, accelerating the creation of engineered strains. nih.gov Further efforts aim to express the cluster in fast-growing hosts like E. coli, although this presents significant challenges in providing the necessary precursor molecules and functional expression of large PKS enzymes. nih.gov

Within the native producer, S. avermitilis, sophisticated genetic tools are being used to enhance production. CRISPR-based technologies are employed to modify key genes in primary metabolism to increase the supply of precursor molecules like malonyl-CoA and methylmalonyl-CoA, which are essential building blocks for the avermectin backbone. nih.gov For instance, down-regulating competing pathways, such as fatty acid synthesis, can redirect metabolic flux towards avermectin production. nih.gov Furthermore, manipulating the expression of regulatory genes, such as the TetR-family regulator AveT, has been shown to activate avermectin production. asm.org These advanced biotechnological methods promise not only to increase the yield of compounds like this compound but also to enable the direct, fermentative production of valuable derivatives like ivermectin, streamlining the manufacturing process. rsc.orgrsc.org

Innovative Analytical Techniques for In Situ and In Vivo Research (Non-Clinical)

Advancing the understanding of this compound's biosynthesis, environmental fate, and metabolic profile requires sophisticated analytical techniques capable of detecting and quantifying the compound with high sensitivity and specificity in complex matrices. Future research relies heavily on the continued innovation of these methods for non-clinical in situ and in vivo studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for avermectin analysis due to its superior sensitivity and selectivity. nih.govresearchgate.netepa.gov Ongoing developments focus on refining sample preparation techniques, such as pressurized liquid extraction and solid-phase extraction (SPE), to improve recovery rates from challenging environmental samples like soil, sediment, and water. researchgate.net These methods are crucial for accurately quantifying residues at the nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) level, which is essential for environmental monitoring and risk assessment. researchgate.netepa.gov

For in situ analysis within the producing microorganism, techniques that can probe the intracellular environment are needed. While challenging, the development of biosensors or specific molecular probes could one day allow for real-time monitoring of avermectin biosynthesis within a single cell or microcolony. For in vivo studies in non-clinical models, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or fluorescence detection (FLD) remains a robust tool, especially for quality control and quantification in bulk samples. scielo.brmdpi.com The simultaneous resolution of multiple avermectin components is a key area of method development, allowing for a comprehensive analysis of the product profile from fermentation or the metabolic profile in biological fluids. scielo.br

Table 2: Advanced Analytical Techniques for Avermectin Research

Technique Sample Matrix Key Advantages and Applications
LC-MS/MS Water, Soil, Sediment, Feces High sensitivity (LOQ ~0.5-2.5 ng/g in soil), high specificity; essential for environmental residue analysis and fate studies. nih.govresearchgate.net
HPLC-DAD Bulk Samples, Eggs Robust, reliable for quality control and quantification of major components; allows for simultaneous detection of multiple analytes. scielo.brmdpi.com
Pressurized Liquid Extraction (PLE) Soil, Sediment Efficient extraction from solid matrices prior to LC-MS/MS analysis, improving recovery. researchgate.net
Solid-Phase Extraction (SPE) Water, Sample Extracts Pre-concentration and clean-up of samples, reducing matrix interference and enhancing detection limits. researchgate.net

Comprehensive Studies on Resistance Evolution and Mitigation Strategies in Agricultural and Veterinary Pest Management Systems

The extensive use of avermectins has led to the evolution of resistance in a wide range of agricultural and veterinary pests, including insects, mites, and parasitic nematodes. nih.govannualreviews.orgnih.gov Understanding the molecular and biochemical basis of this resistance is paramount for developing strategies to preserve the efficacy of this compound and related compounds.

Several distinct mechanisms of resistance have been identified. annualreviews.orgnih.gov These include:

Target-site insensitivity: Mutations in the genes encoding glutamate-gated chloride channels can reduce the binding affinity of avermectins, making the target less sensitive to the drug. researcher.lifeannualreviews.org

Enhanced metabolism: Increased activity of detoxification enzymes, particularly cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), can break down the avermectin molecule into less toxic forms before it reaches its target. researcher.lifeannualreviews.orgnih.gov

Reduced penetration and increased excretion: Changes in the insect's cuticle can slow the absorption of the compound, while upregulation of efflux pumps like P-glycoproteins can actively remove it from cells. annualreviews.orgnih.gov

Future research must focus on comprehensive genomic and transcriptomic analyses of resistant populations to identify the specific genes and mutations responsible for these mechanisms. researcher.life This knowledge is critical for designing molecular diagnostics to rapidly detect resistance in the field.

Mitigation strategies must be multifaceted and integrated into pest management programs. annualreviews.orgnih.gov Key approaches include:

Use of Synergists: Co-formulating avermectins with compounds like piperonyl butoxide (PBO), which inhibits P450 enzymes, can help overcome metabolic resistance. annualreviews.org

Drug Rotation and Combination: Alternating the use of avermectins with pesticides that have different modes of action can slow the selection pressure for resistance. Using drug combinations can be effective if resistance to all components is not already present. nih.gov

Integrated Approaches to Environmental Risk Assessment and Sustainable Application (Non-Human Ecosystems)

While avermectins are valued for their targeted efficacy, their release into the environment, primarily through the feces of treated livestock, poses risks to non-target organisms. publications.gc.canih.govresearchgate.net this compound, like other members of its class, has low water solubility and a high affinity for binding to soil and organic matter. nih.govpublications.gc.ca This leads to persistence in dung pats and soil, where it can remain biologically active for extended periods. publications.gc.caresearchgate.net

The primary environmental concern is the impact on beneficial invertebrates, particularly those involved in dung decomposition (e.g., dung beetles, flies) and soil health (e.g., earthworms). publications.gc.canih.gov Avermectin residues in dung can be lethal or cause sublethal effects, such as reduced reproduction and altered behavior, in these organisms, potentially slowing down nutrient cycling. publications.gc.caiss.it Aquatic ecosystems are also at risk from runoff from manured fields. publications.gc.caresearchgate.net Freshwater crustaceans, such as Daphnia and amphipods, are exceptionally sensitive to avermectins, with toxic effects observed at very low concentrations. researchgate.netiss.it

Future research must adopt an integrated approach to environmental risk assessment. This involves moving beyond simple laboratory toxicity tests to more complex field and mesocosm studies that evaluate impacts at the community and ecosystem level. nih.gov It is crucial to develop models that can predict the environmental concentration of avermectins based on factors like livestock type, treatment regimens, and manure management practices. publications.gc.ca

Strategies for sustainable application include:

Improved Manure Management: Composting or storing manure before land application can significantly reduce the concentration of active avermectin residues.

Targeted Treatment: Moving away from prophylactic, whole-herd treatments to selective treatment of only infected animals reduces the total amount of drug entering the environment. nih.gov

Development of Greener Derivatives: A long-term goal is the rational design of avermectin derivatives that are more readily biodegradable or have a more selective spectrum of activity, reducing their impact on non-target species. nih.gov

Application of -Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research

The advent of high-throughput -omics technologies has revolutionized the study of natural products, offering unprecedented insights into their biosynthesis, regulation, and metabolic fate. While comprehensive -omics studies specifically targeting this compound are still emerging, the established research on the broader avermectin family provides a robust framework for future investigations. Extrapolating from these studies allows for the formulation of clear research trajectories and paradigms for the application of genomics, proteomics, and metabolomics to this specific compound.

Genomics: Unraveling the Blueprint for this compound Biosynthesis

The genetic foundation for the production of all avermectin congeners, including the B2 series, lies within the avermectin biosynthetic gene cluster (BGC) in Streptomyces avermitilis. nih.govresearchgate.net This extensive cluster, spanning approximately 82 kb, contains the essential genes that encode the enzymatic machinery for avermectin synthesis. nih.govresearchgate.net

Genomic approaches are pivotal in understanding the specific synthesis of this compound. The formation of the "b" series of avermectins is determined by the starter unit incorporated during the initiation of polyketide synthesis. The "b" components utilize isobutyryl-CoA as a precursor. researchgate.net Furthermore, the glycosylation of the avermectin aglycone is a critical step in the formation of the monosaccharide. The aveB genes within the BGC are known to be involved in glycosylation processes. kitasato-u.ac.jp

Future genomic research can focus on several key areas:

Targeted Gene Knockout and Expression Studies: Systematically inactivating or overexpressing specific genes within the ave BGC can elucidate their precise roles in the biosynthesis of the B2b variant and its monosaccharide derivative.

Comparative Genomics: Comparing the BGCs of different Streptomyces strains that produce varying ratios of avermectin components can reveal genetic determinants that favor the production of B2b.

Synthetic Biology and Genome Engineering: Advanced techniques like CRISPR-Cas9 can be employed to engineer the S. avermitilis genome to enhance the production of this compound or to create novel derivatives.

Proteomics: Identifying the Enzymatic Machinery

Proteomics, the large-scale study of proteins, offers a direct window into the functional expression of the avermectin BGC. By identifying and quantifying the proteins present in S. avermitilis under specific conditions, researchers can understand the dynamics of the enzymatic processes leading to this compound.

Key applications of proteomics in this context include:

Expression Profiling: Comparing the proteomes of high- and low-producing strains of S. avermitilis can identify key enzymes whose abundance correlates with Avermectin B2b production.

Post-Translational Modifications: Investigating post-translational modifications of the biosynthetic enzymes can provide insights into their regulation and activity.

Protein-Protein Interactions: Studying the interactions between different enzymes in the avermectin biosynthetic pathway can reveal the formation of multi-enzyme complexes that enhance catalytic efficiency.

While specific proteomic data for this compound is not yet widely available, future research will likely focus on the detailed characterization of the glycosyltransferases responsible for attaching the oleandrose sugar moiety to the Avermectin B2b aglycone.

Metabolomics: Detecting and Quantifying this compound

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a powerful tool for identifying and quantifying specific compounds like this compound. Indeed, metabolomic analyses have successfully identified this compound in biological samples. researchgate.netcreaf.catifremer.fr

The Kyoto Encyclopedia of Genes and Genomes (KEGG) database lists this compound under the compound ID C11957, placing it within the biosynthetic pathway of 12-, 14-, and 16-membered macrolides. genome.jpgenome.jp This highlights its role as an intermediate in the formation of the final Avermectin B2b disaccharide.

Future metabolomic studies can be directed towards:

Metabolic Flux Analysis: Using isotope-labeled precursors to trace the flow of metabolites through the avermectin biosynthetic pathway can quantify the metabolic fluxes leading to the formation of this compound.

Comparative Metabolomics: Comparing the metabolomes of wild-type and genetically engineered S. avermitilis strains can reveal bottlenecks in the biosynthetic pathway and inform strategies for overproduction.

Biomarker Discovery: Identifying metabolic biomarkers associated with high-yield production of this compound can aid in the selection of superior production strains.

The following table summarizes the key -omics technologies and their potential applications in the research of this compound:

-Omics TechnologyKey Applications in this compound ResearchPotential Outcomes
Genomics Targeted gene editing (e.g., CRISPR-Cas9) of the ave BGC.Enhanced production of this compound.
Comparative genomics of different producer strains.Identification of genetic markers for high-yield production.
Synthetic biology approaches to engineer the biosynthetic pathway.Creation of novel Avermectin B2b derivatives.
Proteomics Differential expression analysis of biosynthetic enzymes.Identification of key enzymes for targeted upregulation.
Characterization of glycosyltransferases.Understanding the specific mechanism of monosaccharide formation.
Analysis of protein-protein interaction networks.Elucidation of multi-enzyme complex formation.
Metabolomics Metabolic flux analysis using labeled precursors.Quantification of pathway efficiency and identification of bottlenecks.
Comparative metabolomic profiling of producer strains.Discovery of metabolic biomarkers for strain improvement.
Identification and quantification in complex biological samples.Monitoring of production and degradation pathways.

Q & A

Q. What are the established protocols for isolating Avermectin B2b monosaccharide from its natural sources?

  • Methodological Answer : Avermectin B2b is typically isolated from the actinomycete strain MA-4680T using fermentation and chromatographic techniques. Key steps include:
  • Fermentation Optimization : Adjusting carbon/nitrogen ratios and temperature to enhance yield .
  • Extraction : Solvent partitioning (e.g., ethyl acetate) to separate avermectins from broth.
  • Chromatography : Reverse-phase HPLC or size-exclusion chromatography (SEC) to isolate the monosaccharide derivative .
  • Validation : Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are recommended for characterizing the monosaccharide component in Avermectin B2b?

  • Methodological Answer : Structural elucidation requires multi-modal analysis:
  • NMR Spectroscopy : 1H/13C NMR to determine sugar stereochemistry and glycosidic linkages .
  • High-Resolution MS : To confirm molecular weight and fragmentation patterns .
  • Chromatography : SEC or HPLC to assess purity and batch-to-batch consistency .
  • Comparative Analysis : Cross-reference with synthetic standards to validate monosaccharide identity .

Advanced Research Questions

Q. How can researchers design experiments to differentiate this compound's bioactivity from its glycosylated counterparts?

  • Methodological Answer : Use structure-activity relationship (SAR) studies :
  • Synthetic Modifications : Chemically hydrolyze glycosidic bonds in Avermectin B1a/B2a and compare bioactivity against B2b monosaccharide .
  • In Vitro Assays : Test nematocidal activity using Caenorhabditis elegans models under standardized conditions (e.g., LD50 comparisons) .
  • Receptor Binding Studies : Employ radiolabeled ligands to assess affinity differences between glycosylated and monosaccharide forms .
  • Statistical Validation : Use ANOVA to confirm significance of observed differences .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer : Address discrepancies through systematic validation :
  • Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation in animal models .
  • Dose-Response Curves : Compare in vitro EC50 values with in vivo efficacy thresholds .
  • Data Normalization : Account for variables like solubility differences or enzymatic degradation in physiological conditions .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or methodological biases .

Q. How can multi-omics approaches be integrated to study this compound's mode of action?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics :
  • Transcriptomics : RNA-seq to identify genes dysregulated in target organisms post-exposure .
  • Proteomics : Tandem mass spectrometry (LC-MS/MS) to detect protein interaction partners .
  • Metabolomics : GC-MS or NMR to profile metabolic disruptions (e.g., ATP depletion in parasites) .
  • Data Integration : Use bioinformatics tools like KEGG pathway analysis to map molecular networks .
    AI助科研之如何使用在问辅助实验(六)
    01:26

Data Analysis & Experimental Design

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) .
  • Bootstrap Resampling : Estimate confidence intervals for EC50/LC50 values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can batch-to-batch variability in synthetic this compound be minimized for sensitive assays?

  • Methodological Answer :
  • Quality Control : Request peptide content analysis, salt content quantification, and TFA removal (<1%) during synthesis .
  • Standardization : Pre-test solubility in assay buffers and adjust concentrations using MS-based quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B2b monosaccharide
Reactant of Route 2
Avermectin B2b monosaccharide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.